Product packaging for Atractylodin(Cat. No.:CAS No. 55290-63-6)

Atractylodin

Cat. No.: B190633
CAS No.: 55290-63-6
M. Wt: 182.22 g/mol
InChI Key: GRBKWAXRYIITKG-QFMFQGICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atractylodin is a natural sesquiterpenoid and the main bioactive alkyne compound isolated from the rhizomes of Atractylodes lancea (Thunb.) DC. . This compound is of significant interest in biomedical research due to its multifaceted pharmacological properties, which include anticancer, anti-inflammatory, antioxidant, and neuroprotective activities . In oncology research, this compound demonstrates potent antitumor effects by targeting multiple signaling pathways to induce key biological events such as apoptosis, cell cycle arrest, and autophagy . It has been shown to inhibit cancer cell invasion and metastasis by modulating pathways including Wnt and PI3K/AKT/mTOR, and downregulating proteins like N-cadherin . Recent studies highlight its enhanced anticancer activity against Cholangiocarcinoma (CCA) when delivered via nanoparticle formulations, where it significantly reduces cell viability, suppresses migration and invasion, and induces apoptosis through caspase-3/7 activation . Beyond oncology, this compound exhibits a marked anti-inflammatory and antioxidant role. It has been characterized as a potential therapeutic candidate for treating Listeria monocytogenes infections by inhibiting the pore-forming toxin listeriolysin O (LLO) and modulating the Nrf2/NLRP3 signaling pathway to suppress inflammation and oxidative stress . Emerging research also suggests potential in neuroscience, with multi-omics analyses indicating an antidepressant mechanism in model systems, primarily involving the regulation of ferroptosis and improvement of synaptic plasticity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O B190633 Atractylodin CAS No. 55290-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1E,7E)-nona-1,7-dien-3,5-diynyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2-3,8-12H,1H3/b3-2+,10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBKWAXRYIITKG-QFMFQGICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C#CC#C/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019940
Record name Atractylodin
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55290-63-6
Record name Atractylodin
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Record name Atractylodin
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Record name Atractylodin
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Record name Atractylodin
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Record name ATRACTYLODIN
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Botanical Sources, Biosynthesis, and Analytical Methodologies in Atractylodin Research

Plant Sources and Isolation Techniques for Atractylodin

Identification of Atractylodes Species as this compound Producers

This compound is primarily found in the rhizomes of several species belonging to the genus Atractylodes, a group of perennial herbs native to East Asia. nih.gov These plants have a long history of use in traditional Chinese, Japanese, and Korean medicine. nih.gov Scientific investigations have confirmed the presence of this compound in various species, including:

Atractylodes lancea (Thunb.) DC. : This species is a well-documented and significant source of this compound. nih.govmdpi.comresearchgate.net

Atractylodes chinensis (DC.) Koidz. : Research has also identified this species as a producer of this compound. nih.govresearchgate.net

Atractylodes japonica Koidz. ex Kitam. : This species is another recognized source of the compound. nih.govresearchgate.net

Atractylodes macrocephala Koidz. : While known for other compounds, this species also contains this compound. nih.govresearchgate.net

Atractylodes ovata De Candolle : This species has been reported to contain this compound. researchgate.net

These species are often used interchangeably in traditional medicine, though variations in their chemical composition, including the content of this compound, exist. nih.gov

Methodologies for this compound Extraction and Purification for Research

The isolation of this compound for research purposes involves a multi-step process to separate it from the complex mixture of compounds present in the plant rhizomes.

A common initial step is solvent extraction . Dried and pulverized rhizomes are typically subjected to extraction with solvents like methanol (B129727) or ethanol (B145695). ffhdj.com For instance, an 80% (v/v) ethanol solution can be used for maceration, where the plant material is soaked for an extended period to dissolve the desired compounds. Following extraction, the solvent is removed, often using a rotary evaporator, to yield a crude extract.

This crude extract contains a variety of substances, necessitating further purification . A widely used technique is column chromatography . Silica gel is a common stationary phase, and a gradient elution system, for example, using a mixture of hexane (B92381) and ethyl acetate (B1210297) in increasing polarity, is employed to separate the different components. this compound, being of medium polarity, elutes in specific fractions which can be monitored by techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

For more refined separation and purification, especially for obtaining high-purity this compound for analytical standards, techniques like high-speed counter-current chromatography (HSCCC) have been developed. nih.gov Additionally, molecular distillation has been explored to increase the yield of this compound from Atractylodes lancea oil. bvsalud.org

Impact of Habitat and Cultivation on this compound Content in Source Plants

The concentration of this compound in Atractylodes species is not static and can be significantly influenced by both genetic and environmental factors. plos.orgnih.govnih.gov

Genetic factors play a predominant role in determining the potential for this compound production. plos.orgnih.govnih.gov Studies have shown high broad-sense heritability for this compound content, indicating that the genetic makeup of the plant is a major determinant. plos.orgnih.govnih.gov This suggests that selective breeding and clonal propagation could be effective strategies for developing cultivars with consistently high this compound yields. plos.orgnih.govnih.gov

Environmental conditions , including habitat and cultivation practices, also exert a considerable influence. researchgate.net Factors such as temperature and rainfall have been shown to affect the content of essential oils in Atractylodes lancea. researchgate.net For instance, one study noted that the mean temperature in the natural habitats of A. lancea ranges from 11.1–16.0°C, and accumulated rainfall is between 850–1560 mm. plos.org Differences in climatic and soil conditions between cultivation locations can lead to variations in the chemical profile of the plants. plos.org Furthermore, the age of the plant can be a factor, with one study on A. chinensis reporting the highest this compound content in three-year-old rhizomes compared to one and two-year-old plants. researchgate.net

This compound Biosynthesis Pathways and Genetic Studies

Elucidation of this compound Biosynthetic Routes in Plants

The biosynthesis of this compound, a polyacetylene, is a complex process that is less understood than that of the more common sesquiterpenoids also found in Atractylodes species. maxapress.com However, recent research is beginning to shed light on its formation.

The biosynthesis of polyacetylenes is believed to be closely linked to fatty acid metabolism. nih.gov Key enzymes such as acetyl-CoA carboxylase (ACC) and acetyl-CoA synthase (ACS) are considered crucial and potentially rate-limiting steps in the pathway. maxapress.com Transcriptomic and metabolomic analyses have suggested that gamma-linolenic acid is a likely precursor involved in the biosynthesis of polyacetylenes, which are then further processed to form this compound. nih.gov Studies have identified differentially expressed genes, such as those encoding for fatty acid desaturases (FAB2 and FAD2), that appear to be significantly down-regulated in the polyacetylene biosynthesis pathway. nih.gov

While the complete pathway is still under investigation, it is distinct from the well-characterized mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways that lead to the production of sesquiterpenoids in the same plants. mdpi.com

Advanced Genetic Tools for Investigating this compound Production

Modern genetic and genomic tools are proving invaluable in unraveling the complexities of this compound biosynthesis and its regulation.

Transcriptome analysis , which involves sequencing all RNA molecules in a cell, has been used to identify genes that are differentially expressed in plants with varying levels of this compound. researchgate.netnih.gov This approach helps to pinpoint candidate genes that may be involved in the biosynthetic pathway. nih.gov

Metabolome analysis , the study of the complete set of small-molecule metabolites, is often used in conjunction with transcriptomics. nih.gov By correlating changes in gene expression with changes in metabolite profiles, researchers can build a more comprehensive picture of the biosynthetic network. nih.gov

Genome-wide association studies (GWAS) are another powerful tool. By analyzing genetic variations across a large population of plants and correlating them with specific traits, such as this compound content, scientists can identify specific genes associated with the production of this compound. eurekalert.orgresearchgate.netoup.com For instance, a recent study identified a candidate gene, AlZFP706, that showed a significant correlation with this compound levels in Atractylodes lancea. eurekalert.orgresearchgate.netoup.com

The assembly of a high-quality, chromosome-scale genome for Atractylodes lancea provides a fundamental resource for these genetic studies, facilitating the identification of genes and regulatory elements that control the production of its key medicinal compounds. eurekalert.orgoup.com These advanced tools are paving the way for a deeper understanding of this compound biosynthesis and will likely enable the metabolic engineering of these plants for enhanced production.

Advanced Analytical Methodologies for this compound Research

The isolation, characterization, and quantification of this compound rely on sophisticated analytical techniques. These methods are crucial for quality control of botanical materials and for conducting pharmacokinetic and metabolic research.

The definitive identification and structural elucidation of this compound are accomplished through a combination of powerful chromatographic separation methods and spectroscopic analysis.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for isolating this compound from the complex chemical matrix of Atractylodes rhizomes. researchgate.net For more complex separations, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC–MS) offers superior resolution and peak capacity, enabling the differentiation of volatile components in various Atractylodes species. phcog.comcabidigitallibrary.org

Spectroscopic Techniques: Once isolated, the structure of this compound is determined using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for providing detailed information about the carbon-hydrogen framework of the molecule. mdpi.com Specific signals in the NMR spectrum can be assigned to the protons and carbons within the this compound structure, confirming its furan (B31954) head group and polyacetylene chain. researchgate.netmdpi.com For instance, the ¹H-NMR spectrum of this compound shows characteristic peaks in the olefinic region. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of this compound. ffhdj.com Techniques such as Electron Ionization-Mass Spectrometry (EI-MS) and high-resolution mass spectrometry, like UPLC-LTQ-Orbitrap MS, provide precise mass data, which is critical for confirming the molecular formula. ffhdj.com The fragmentation patterns observed in MS/MS experiments help to piece together the molecule's structure. mdpi.com

These combined techniques led to the systematic isolation and identification of this compound as a distinct polyacetylene compound.

Table 1: Spectroscopic and Chromatographic Techniques for this compound Characterization

TechniqueApplication in this compound ResearchKey Findings/Information ProvidedReferences
¹H-NMR & ¹³C-NMR Structural elucidation of the isolated compound.Provides detailed information on the hydrogen and carbon skeleton, confirming the polyacetylene structure and furan group. mdpi.comresearchgate.netffhdj.com
Mass Spectrometry (MS) Determination of molecular weight and structural fragments.Confirms the molecular formula and provides fragmentation patterns for structural confirmation. mdpi.comffhdj.com
HPLC & GC Isolation and purification of this compound from plant extracts.Separates this compound from other constituents in the rhizome. researchgate.net
GC×GC–MS High-resolution separation of volatile components in Atractylodes species.Enhances separation efficiency to distinguish between closely related compounds in complex samples. phcog.comcabidigitallibrary.org
UPLC-LTQ-Orbitrap MS High-resolution compositional analysis of Atractylodes spp.Enables precise mass measurements for confident identification of constituents.

For research purposes, particularly in pharmacokinetic studies, it is essential to have reliable methods for measuring the concentration of this compound in biological samples such as plasma and serum. phcog.com

A common and well-established method is reversed-phase high-performance liquid chromatography with ultraviolet (UV) detection (RP-HPLC-UV). phcog.comnih.gov This technique has been developed and validated for the determination of this compound in rat plasma. phcog.comtandfonline.com The sample preparation for such analyses typically involves protein precipitation, often using acetonitrile (B52724), to remove interfering macromolecules from the plasma or serum. tandfonline.com This is sometimes followed by a liquid-liquid extraction step to further clean up the sample and concentrate the analyte.

Key parameters for HPLC-UV methods have been defined in various studies. For example, a mobile phase consisting of an acetonitrile and water mixture is frequently used, with UV detection typically set around 340 nm. tandfonline.comresearchgate.net These methods demonstrate good linearity over specific concentration ranges, allowing for accurate quantification. phcog.comtandfonline.com

For higher sensitivity and selectivity, more advanced methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been employed. nih.govnih.gov These mass spectrometry-based methods are particularly useful for detecting low concentrations of the compound and its metabolites in complex biological matrices. nih.govmdpi.com

Table 2: Examples of HPLC-UV Methods for Quantitative Analysis of this compound in Biological Fluids

Biological MatrixChromatographic ColumnMobile Phase (v/v)Detection WavelengthLinearity Range (µg/mL)Limit of Quantification (LOQ)References
Rat PlasmaNot SpecifiedAcetonitrile : Water (76:24)340 nm0.025–5.0Not Specified tandfonline.comresearchgate.net
Rat PlasmaNot SpecifiedNot SpecifiedNot Specified0.029–5.800Not Specified phcog.com
Human PlasmaHypersil Gold C18Acetonitrile : Water (70:30)340 nm0.0025–0.52.5 ng/mL

Molecular Mechanisms and Cellular Pharmacology of Atractylodin

Mechanisms of Atractylodin's Anti-inflammatory and Immunomodulatory Actions

This compound, a key bioactive compound, exhibits significant anti-inflammatory and immunomodulatory properties through its influence on various immune cells. Its mechanisms of action primarily involve the regulation of dendritic cells and mast cells, key players in the initiation and propagation of inflammatory responses.

This compound has been shown to modulate the maturation and function of dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating adaptive immune responses. By interfering with DC maturation, this compound can suppress downstream T-cell activation and subsequent inflammatory cascades. nih.gov

Research indicates that this compound effectively suppresses the secretion of a wide range of pro-inflammatory cytokines from dendritic cells. acs.orgnih.gov In studies involving lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BM-DCs), this compound dose-dependently reduced the production of key inflammatory mediators. acs.org This suppressive effect is crucial as these cytokines are responsible for orchestrating the inflammatory response. The specific cytokines affected are detailed in the table below.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Dendritic Cells acs.org

Cytokine Effect of this compound
Tumor Necrosis Factor-alpha (TNF-α) Reduced Production
Interleukin-6 (IL-6) Reduced Production
Interleukin-1β (IL-1β) Reduced Production
Interleukin-12 (IL-12) Reduced Production
Interleukin-23 (IL-23) Reduced Production
Interferon-gamma (IFN-γ) Reduced Production

This broad-spectrum inhibition of pro-inflammatory cytokines highlights this compound's potential to dampen excessive inflammatory responses at an early stage. acs.org The modulation of cytokine profiles in DCs is a critical mechanism underlying its ability to alleviate inflammatory conditions. nih.govacs.org

The maturation of dendritic cells is characterized by the upregulation of costimulatory molecules on their surface, which are essential for the activation of T cells. acs.org this compound has been found to inhibit the expression of these crucial molecules on LPS-stimulated dendritic cells in a dose-dependent manner. acs.orgnih.gov Specifically, the expression levels of CD40, CD80, and CD86 are significantly downregulated following treatment with this compound. acs.orgnih.govspandidos-publications.com This inhibition of costimulatory molecule expression suggests that this compound can interfere with the ability of DCs to effectively prime and activate T cells, thereby modulating the adaptive immune response. acs.orgnih.govfrontiersin.org

Table 2: Effect of this compound on Costimulatory Molecule Expression on Dendritic Cells acs.orgnih.govspandidos-publications.com

Costimulatory Molecule Effect of this compound
CD40 Downregulated
CD80 Downregulated

This downregulation has been observed both in vitro with bone marrow-derived DCs and in vivo in splenic DCs from mouse models of arthritis. acs.orgnih.gov

As a direct consequence of its effects on dendritic cell maturation and function, this compound indirectly suppresses T cell proliferation and the production of T-cell-derived cytokines. acs.orgnih.gov By inhibiting the expression of costimulatory molecules and the secretion of pro-inflammatory cytokines by DCs, this compound-treated DCs are less effective at activating antigen-specific T cells. acs.org

Studies have shown that when LPS-stimulated DCs are treated with this compound, their ability to induce the proliferation of both CD4+ and CD8+ T cells is significantly weakened. acs.org Furthermore, the production of key T-cell cytokines, namely IFN-γ (produced by Th1 cells) and IL-17A (produced by Th17 cells), is also reduced. acs.orgnih.gov In a model of ovalbumin-induced asthma, this compound was shown to decrease the proliferation of OVA-specific T cells and the production of Th2-associated cytokines IL-4, IL-5, and IL-13. spandidos-publications.com This indicates that this compound can steer the immune response away from pro-inflammatory Th1 and Th17 pathways, as well as the Th2 pathway involved in allergic responses. acs.orgspandidos-publications.com

Mast cells are critical effector cells in allergic and inflammatory diseases. mdpi.comnih.gov this compound has been shown to exert inhibitory effects on mast cell activation, further contributing to its anti-inflammatory profile. nih.govsemanticscholar.org

A key mechanism through which this compound modulates mast cell function is by inhibiting the Nucleophosmin-Anaplastic Lymphoma Kinase (NPM-ALK) signaling pathway. nih.govnih.gov NPM-ALK is a fusion protein that acts as a constitutively active tyrosine kinase, and its activation is implicated in the pathogenesis of certain lymphomas and can induce the production of interleukins. nih.govd-nb.infofrontiersin.orgpsu.edu

In human mast cells (HMC-1), this compound has been demonstrated to inhibit the phosphorylation of NPM-ALK. nih.govnih.gov This inhibition, in turn, suppresses the downstream signaling cascade. Specifically, this compound was found to suppress the phosphorylation of Janus kinase 2 (JAK2), signal transducer and activator of transcription 3 (STAT3), phospholipase C (PLC) gamma 1, and AKT, all of which are relevant to the NPM-ALK signal pathway. nih.govnih.gov By blocking this pathway, this compound effectively decreases the production and release of the pro-inflammatory cytokine IL-6 from stimulated mast cells. nih.govnih.gov

This compound's Modulation of Mast Cell Activation Pathways

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways (p38 MAPK, ERK, JNK)

This compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like inflammation, proliferation, and differentiation. thermofisher.comthermofisher.com Research indicates that this compound can inhibit the phosphorylation of key MAPK members, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.govresearchgate.net

In human mast cells (HMC-1), this compound treatment led to a decrease in the activation of these MAPKs, which was stimulated by phorbol-12-myristate-13-acetate (PMA) and A23187. nih.gov This inhibitory action on MAPK phosphorylation is a significant part of this compound's anti-inflammatory effects. nih.govresearchgate.net The MAPK pathway is a critical inflammatory signaling cascade, and its negative regulation can positively affect inflammatory responses. researchgate.net For instance, the p38 MAPK pathway is strongly implicated in the pathology of inflammatory conditions. openrheumatologyjournal.com

Pathway Component Effect of this compound Cell/Model System Key Findings
p38 MAPKInhibition of phosphorylationHuman Mast Cells (HMC-1), RAW264.7 macrophagesReduced inflammatory response. nih.govresearchgate.net
ERKInhibition of phosphorylationHuman Mast Cells (HMC-1), RAW264.7 macrophagesContributes to anti-inflammatory effects. nih.govresearchgate.net
JNKInhibition of phosphorylationRAW264.7 macrophagesAttenuated inflammatory signaling. researchgate.netkosphar.org
Regulation of JAK2/STAT3, PLCγ1, and AKT Phosphorylation

This compound's regulatory effects extend to the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway, as well as phospholipase C gamma 1 (PLCγ1) and protein kinase B (AKT) phosphorylation. nih.gov In HMC-1 cells, this compound was observed to inhibit the phosphorylation of JAK2, STAT3, PLCγ1, and AKT in a concentration-dependent manner. nih.gov This action is linked to the inhibition of the nucleophosmin-anaplastic lymphoma kinase (NPM-ALK) signaling pathway, which is upstream of these molecules. nih.gov The JAK2-STAT3 pathway is a critical route for interleukin signaling, and its inhibition by this compound highlights a key anti-inflammatory mechanism. nih.gov

Signaling Molecule Effect of this compound Cell/Model System Upstream Regulator
JAK2Inhibition of phosphorylationHuman Mast Cells (HMC-1)NPM-ALK nih.gov
STAT3Inhibition of phosphorylationHuman Mast Cells (HMC-1)NPM-ALK, JAK2 nih.govmaxapress.com
PLCγ1Inhibition of phosphorylationHuman Mast Cells (HMC-1)NPM-ALK nih.gov
AKTInhibition of phosphorylationHuman Mast Cells (HMC-1)NPM-ALK nih.gov

This compound's Interaction with Inflammasome and Toll-like Receptor Pathways

Inhibition of NLRP3 Inflammasome Activation

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex crucial for innate immunity and inflammatory signaling. frontiersin.orgfrontiersin.org Its activation leads to the maturation and release of pro-inflammatory cytokines. frontiersin.org this compound has been found to inhibit the activation of the NLRP3 inflammasome. frontiersin.org In studies involving Listeria monocytogenes infection, this compound treatment significantly attenuated the activation of the NLRP3 inflammasome in both in vivo mouse models and in vitro macrophage models. frontiersin.org This inhibition was evidenced by the reduced expression of cleaved caspase-1, apoptosis-associated speck-like protein containing a CARD (ASC), and interleukin-1β (IL-1β). frontiersin.org This suggests that this compound's anti-inflammatory properties are, in part, due to its ability to suppress this key inflammatory platform. frontiersin.org

Modulation of Toll-like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 (TLR4) is a pattern recognition receptor that plays a vital role in initiating innate immune responses upon recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). nih.gov this compound has been shown to modulate TLR4 signaling pathways. frontiersin.org Research indicates that this compound can attenuate lipopolysaccharide (LPS)-induced acute lung injury by inhibiting TLR4 signaling pathways. frontiersin.org The activation of TLR4 can trigger downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB. nih.govdovepress.com By modulating TLR4 signaling, this compound can interfere with the initiation of the inflammatory cascade. frontiersin.orgbjbms.org

This compound's Regulation of Nuclear Factor-kappa B (NF-κB) Pathway

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates the expression of numerous genes involved in inflammation, immunity, and cell survival. nus.edu.sgwikipedia.org In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene transcription. nih.govmdpi.com

This compound has been demonstrated to significantly regulate the NF-κB pathway. dntb.gov.ua Studies have shown that pretreatment with this compound can inhibit the tumor necrosis factor-α (TNF-α)-induced phosphorylation of the NF-κB p65 subunit in HCT116 cells. mdpi.comdntb.gov.ua This inhibition of NF-κB activation is a key mechanism underlying the anti-inflammatory effects of this compound. researchgate.net By preventing the activation of NF-κB, this compound can suppress the production of various pro-inflammatory mediators. researchgate.net

This compound's Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid metabolism and inflammation. mdpi.com PPARα, in particular, has been a focus of study for its anti-inflammatory properties. mdpi.com Recent research has identified this compound as an agonist for PPARα. mdpi.comdntb.gov.ua

Nor-Acylamino Acid Amidase (NAAA) Inhibition and Microglial Activation by this compound

This compound has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme responsible for the breakdown of the endogenous lipid palmitoylethanolamide (B50096) (PEA). frontiersin.orgnih.gov PEA is known for its analgesic, anti-inflammatory, and neuroprotective properties. frontiersin.orgnih.gov By inhibiting NAAA, this compound effectively increases the cellular levels of PEA. frontiersin.orgnih.gov

This inhibition is characterized as competitive and reversible. nih.govnih.gov Molecular docking studies suggest that this compound binds within the catalytic cavity of the NAAA enzyme. nih.govnih.gov Specifically, the furan (B31954) group of this compound is thought to engage in hydrophobic interactions with key amino acid residues, such as Trp181 and Leu152, in human NAAA. nih.govnih.gov With an IC₅₀ value of 2.81 µM, this compound is considered a potent natural inhibitor of NAAA. frontiersin.orgnih.gov

In the context of microglial cells, the brain's primary immune cells, this compound has demonstrated an ability to counteract their activation. frontiersin.org In studies using BV-2 microglial cells, this compound was shown to dose-dependently suppress the release of pro-inflammatory mediators, including nitrate, tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), that are typically induced by lipopolysaccharide (LPS). frontiersin.orgnih.gov This anti-inflammatory effect is attributed to the elevation of cellular PEA levels resulting from NAAA inhibition. frontiersin.orgnih.gov The modulation of microglial activation by this compound through NAAA inhibition points to its potential in managing neuroinflammatory conditions. biorxiv.orgunifi.it

Modulation of Nrf2 Signaling Pathway by this compound

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress. mdpi.comfrontiersin.org Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). frontiersin.org Upon exposure to oxidative stress, Nrf2 is released from Keap1 and moves to the nucleus, where it activates the transcription of various antioxidant and cytoprotective genes. mdpi.comfrontiersin.org

Research indicates that this compound can modulate this pathway to protect against cellular damage. In human epidermal keratinocytes (HaCaT cells) exposed to UVB radiation, this compound was found to prevent the depletion of Nrf2 expression. researchgate.net This action, in turn, helps to maintain the levels of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). researchgate.net By sustaining the Nrf2 response, this compound helps to mitigate the damaging effects of UVB-induced oxidative stress and photoaging. researchgate.net The ability of flavonoids and other natural compounds to modulate the Nrf2 pathway is a recognized mechanism for protecting against various forms of cellular toxicity. scirp.org

This compound's Anticancer Mechanisms at the Cellular and Molecular Level

This compound-Induced Apoptosis and Programmed Cell Death Pathways

This compound has been shown to exert its anticancer effects by inducing apoptosis, or programmed cell death, in various cancer cell types. nih.govamegroups.cn This process is orchestrated through the modulation of several key signaling pathways and the activation of specific proteins involved in the apoptotic cascade.

Modulation of Notch Signaling Pathway

The Notch signaling pathway is a highly conserved pathway that plays a crucial role in cell proliferation, differentiation, and survival. researchgate.net Its dysregulation is often implicated in the development and progression of cancer. researchgate.net this compound has been identified as a modulator of this pathway in cancer cells. nih.govresearchgate.net

In cholangiocarcinoma (CCA) cells, this compound has been shown to downregulate the Notch signaling pathway. researchgate.netwaocp.org Studies have demonstrated that this compound can significantly decrease the gene and protein expression of key components of this pathway, with the Notch1 receptor being a particularly promising target. waocp.orgnih.gov By downregulating Notch signaling, this compound can inhibit cancer cell proliferation and induce apoptosis. nih.govresearchgate.net This effect is also linked to the suppression of upstream molecules like PI3K and mTOR, which are known to interact with the Notch pathway. nih.gov

Activation of Caspase Cascades (Caspase-3, -8, -9)

Caspases are a family of cysteine proteases that are central executioners of apoptosis. The activation of a caspase cascade is a hallmark of programmed cell death. This compound has been shown to trigger this cascade in various cancer cell lines.

Specifically, treatment with this compound leads to the activation of initiator caspases, such as caspase-8 (involved in the extrinsic apoptotic pathway) and caspase-9 (involved in the intrinsic, or mitochondrial, pathway), as well as the executioner caspase, caspase-3. nih.govwaocp.org In human breast cancer MCF-7 cells, this compound administration resulted in the activation of caspases-3, -8, and -9. nih.gov Similarly, in colon cancer cells, this compound treatment led to an increased expression of cleaved caspase-3, a marker of apoptosis. d-nb.info The activation of these caspases ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. amegroups.cn

Regulation of p53, Bcl-2, and Bax Protein Expression

The p53 tumor suppressor protein and the Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. jmatonline.comnih.gov The p53 protein can promote apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.govfrontiersin.org The ratio of Bax to Bcl-2 is a key determinant of a cell's susceptibility to apoptosis. waocp.org

Studies have shown that this compound can modulate the expression of these key regulatory proteins to favor apoptosis. In human breast cancer (MCF-7) and colon cancer (HCT116 and HT29) cells, this compound treatment resulted in an increased expression of the pro-apoptotic proteins p53 and Bax. nih.govd-nb.info Concurrently, the expression of the anti-apoptotic protein Bcl-2 was decreased in these cells following this compound administration. nih.govd-nb.info This shift in the balance between pro- and anti-apoptotic Bcl-2 family members, orchestrated by p53, facilitates the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and the subsequent apoptotic cascade. waocp.org

Interactive Data Tables

Table 1: Effect of this compound on Pro- and Anti-Apoptotic Proteins

Cell LineProteinEffect of this compound TreatmentReference
Human Breast Cancer (MCF-7)p53Increased Expression nih.gov
BaxIncreased Expression nih.gov
Bcl-2Decreased Expression nih.gov
Colon Cancer (HCT116, HT29)p53Increased Expression d-nb.info
BaxIncreased Expression d-nb.info
Bcl-2Decreased Expression d-nb.info

Table 2: this compound's Effect on Caspase Activation

Cell LineCaspaseEffect of this compound TreatmentReference
Human Breast Cancer (MCF-7)Cleaved Caspase-3Activated nih.gov
Caspase-8Activated nih.gov
Caspase-9Activated nih.gov
Colon CancerCleaved Caspase-3Activated d-nb.inforesearchgate.net
Role of Reactive Oxygen Species (ROS) in this compound-Mediated Apoptosis

Emerging research highlights the critical role of reactive oxygen species (ROS) in the apoptotic effects of this compound on cancer cells. This compound has been shown to induce an increase in intracellular ROS levels, which acts as a key initiating signal for apoptosis. mdpi.comfrontiersin.org This elevation in ROS disrupts cellular homeostasis and activates downstream signaling pathways that lead to programmed cell death. frontiersin.org

Studies have demonstrated that this compound treatment leads to a significant increase in ROS production in various cancer cell lines, including colon and prostate cancer. frontiersin.orgd-nb.info This is often accompanied by a decrease in the activity of crucial intracellular antioxidants like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). d-nb.info The resulting oxidative stress contributes to increased lipid peroxidation, a process that damages cellular membranes and is a hallmark of apoptosis. d-nb.info The pro-apoptotic activity of this compound is reinforced by its ability to induce mitochondrial membrane potential (MMP) depolarization, a key event in the intrinsic apoptotic pathway that is closely linked to ROS production. frontiersin.org The increase in intracellular calcium (Ca2+) levels further supports the role of this compound in initiating apoptosis. frontiersin.org

The generated ROS can cause damage to vital cellular components such as DNA, proteins, and lipids. d-nb.info Evidence suggests that the DNA damage induced by this compound is a contributing factor to its apoptotic effects. d-nb.info Furthermore, ROS-mediated signaling pathways, including the mitogen-activated protein kinase (MAPK), signal transducer and activator of transcription 3 (STAT3), and nuclear factor kappa B (NF-κB) pathways, are modulated by this compound to induce apoptosis. mdpi.comresearchgate.net The activation of these pathways, downstream of ROS production, ultimately leads to the execution of the apoptotic program.

This compound's Impact on Cell Cycle Regulation and Arrest

This compound has been identified as a potent modulator of the cell cycle in various cancer models, effectively inducing cell cycle arrest at different phases. This disruption of the normal cell cycle progression is a key mechanism underlying its anti-proliferative effects.

Mechanisms of G1/M and G2/M Phase Arrest Induced by this compound

Research has demonstrated that this compound can induce cell cycle arrest at both the G1/M and G2/M checkpoints. researchgate.netnih.gov The arrest at the G1 phase prevents cells from entering the DNA synthesis (S) phase, a critical step for cell proliferation. amegroups.orgmedicalrealities.com Studies on hepatocellular carcinoma (HCC) cells have shown that this compound treatment leads to a concentration-dependent increase in the population of cells in the G1 phase, with a corresponding decrease in the S and G2 phases. amegroups.orgamegroups.cn This G1 phase arrest is a significant indicator of inhibited tumor cell proliferation. amegroups.org Similarly, in cholangiocarcinoma cells, this compound has been observed to promote cell cycle arrest at the G1 phase. researchgate.net

In addition to G1 arrest, this compound has also been shown to induce G2/M phase arrest in cancer cells. researchgate.netnih.gov The G2/M checkpoint ensures that the cell has completed DNA replication and is ready for mitosis. medicalrealities.com By arresting cells at this stage, this compound prevents them from dividing. For instance, in AGS gastric cancer cells, this compound treatment was found to induce G2/M cell cycle arrest. medsci.org This effect was associated with the enhanced expression of proteins like p21, p53, and 14-3-3σ, which are known regulators of the G2/M transition. medsci.org The induction of G2/M arrest by this compound has also been observed in ovarian cancer cells and is linked to the generation of reactive oxygen species (ROS). mdpi.com The accumulation of ROS can trigger DNA damage, which in turn activates checkpoint controls leading to cell cycle arrest. mdpi.com

This compound's ability to induce both G1/M and G2/M phase arrest is mediated by its influence on multiple signaling pathways. researchgate.netnih.gov The pathways associated with G1/M arrest appear to be more broadly affected by this compound. researchgate.netnih.gov

This compound-Mediated Autophagy Induction and Regulation

This compound has been shown to induce autophagy, a cellular self-degradation process, in various cancer cells. This process plays a complex role in cancer, sometimes promoting survival and at other times contributing to cell death. The induction of autophagy by this compound appears to be a significant component of its anti-cancer activity.

Studies have demonstrated that this compound induces autophagy in cholangiocarcinoma (CCA) cells in a time- and dose-dependent manner. researchgate.netnih.gov This was confirmed by experiments where an autophagy inducer (SB202190) enhanced, and an autophagy inhibitor (3-MA) reduced, the rate of this compound-induced autophagy. nih.gov The molecular mechanism behind this involves the regulation of key signaling pathways. This compound was found to inhibit the phosphorylation of proteins in the PI3K/AKT/mTOR pathway. researchgate.netnih.gov The mTOR protein is a central inhibitor of autophagy, and its inactivation is a key step in autophagy initiation. mdpi.comnih.gov By inhibiting the phosphorylation of PI3K, AKT, and mTOR, this compound effectively lifts this inhibitory brake on autophagy. researchgate.netnih.gov

In addition to the PI3K/AKT/mTOR and p38MAPK pathways, this compound is also known to regulate other signaling pathways involved in autophagy, such as the hypothalamic Sirt1 and p-AMPK pathways. nih.govresearchgate.net The induction of autophagy by this compound is a multifaceted process involving the modulation of several key regulatory networks within the cell.

This compound's Inhibition of Cancer Cell Migration and Invasion

This compound has demonstrated significant potential in inhibiting the migration and invasion of cancer cells, which are critical steps in the process of metastasis. This inhibitory effect is achieved through the modulation of specific signaling pathways and the downregulation of key proteins involved in cell adhesion and motility.

Modulation of Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of embryonic development and tissue homeostasis, and its abnormal activation is frequently linked to cancer progression and metastasis. frontiersin.orgfrontiersin.org this compound has been found to inhibit cancer cell migration and invasion by primarily regulating the Wnt signaling pathway. mdpi.comresearchgate.netnih.gov

In lung cancer cells, this compound-induced accumulation of reactive oxygen species (ROS) acts as a signal to inhibit cell migration through the regulation of the Wnt signaling pathway. mdpi.com The Wnt pathway, when activated, can induce the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more motile and invasive. mdpi.com This is often mediated by the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), leading to the accumulation of β-catenin. mdpi.com By modulating the Wnt pathway, this compound can interfere with these processes. Furthermore, β-catenin also plays a role in intercellular adhesion by forming complexes with E-cadherin. mdpi.com

Studies have shown that targeting the Wnt/β-catenin signaling pathway is a promising therapeutic strategy for various cancers. mdpi.com this compound's ability to modulate this pathway contributes to its anti-metastatic effects. nih.gov

Downregulation of N-cadherin Expression

N-cadherin is a type of cell adhesion molecule that is often upregulated in invasive cancer cells and plays a key role in tumor progression and metastasis. nih.govfrontiersin.org this compound has been shown to inhibit cancer cell migration and invasion by downregulating the expression of N-cadherin. researchgate.netnih.gov

The downregulation of N-cadherin expression weakens the intercellular adhesion of cancer cells, which can inhibit their ability to move and invade surrounding tissues. nih.gov Research has shown that a reduction in N-cadherin expression can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov In the context of this compound's activity, the downregulation of N-cadherin is a key mechanism contributing to its anti-invasive properties. researchgate.netnih.gov This effect, in conjunction with the modulation of other signaling pathways like the PI3K/AKT/mTOR pathway, significantly impacts the invasive and migratory capabilities of cancer cells. nih.gov

Impact on PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of various cellular processes, including proliferation, growth, and survival. mdpi.com Its dysregulation is a common feature in many cancers, leading to uncontrolled cell growth and resistance to therapies. mdpi.comnih.gov this compound has been shown to exert its anti-tumor effects in part by modulating this critical pathway.

In cholangiocarcinoma cells, this compound has been observed to block the PI3K/AKT/mTOR signaling pathway. researchgate.net This inhibition leads to a decrease in the phosphorylation of key proteins PI3K, AKT, and mTOR, which significantly impacts the invasion and migration capabilities of the cancer cells. researchgate.net Similarly, in colon cancer cells, this compound induces apoptosis by downregulating the PI3K/Akt/mTOR/p70S6K signaling pathway. researchgate.net Research indicates that this compound specifically targets PI3Kγ, and molecular docking analysis has suggested that it binds to the Akt binding pocket of PI3Kγ. researchgate.net This targeted inhibition leads to dose-dependent ROS-mediated apoptosis and DNA damage in colon cancer cells. researchgate.net

The impact of this compound on this pathway is not limited to cancer cells. The PI3K/Akt/mTOR pathway is also involved in the activation and differentiation of immune cells. biorxiv.org

Table 1: Effect of this compound on PI3K/AKT/mTOR Signaling Pathway Components

Cell TypeEffect of this compoundDownstream Consequences
Cholangiocarcinoma CellsInhibits phosphorylation of PI3K, AKT, and mTOR researchgate.netInhibition of cancer cell invasion and migration researchgate.net
Colon Cancer CellsInhibits the PI3K/Akt/mTOR/p70S6K signaling pathway by targeting PI3Kγ researchgate.netInduction of apoptosis, reduction in tumor growth and volume researchgate.net

This compound's Potential to Induce Ferroptosis in Carcinoma Cells

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. frontiersin.orgxiahepublishing.com Emerging evidence suggests that inducing ferroptosis could be a promising strategy for cancer treatment. frontiersin.org this compound has demonstrated the potential to induce this process in hepatocellular carcinoma (HCC) cells. nih.govnih.gov

Studies on Huh7 and Hccm liver cancer cells have shown that this compound can inhibit their proliferation, migration, and invasion, while also inducing apoptosis and cell cycle arrest. nih.govnih.gov Further investigation into the molecular mechanism revealed that this compound may trigger ferroptosis by modulating the expression of key regulatory proteins. Specifically, it has been found to inhibit the expression of glutathione peroxidase 4 (GPX4) and ferritin light chain (FTL). frontiersin.orgnih.govnih.gov GPX4 is a crucial enzyme that protects cells from lipid peroxidation, and its inhibition is a hallmark of ferroptosis. xiahepublishing.com

Concurrently, this compound upregulates the expression of acyl-CoA synthetase long-chain family member 4 (ACSL4) and transferrin receptor 1 (TFR1). frontiersin.orgnih.govnih.gov ACSL4 is involved in the synthesis of polyunsaturated fatty acids, which are susceptible to peroxidation, while TFR1 facilitates iron uptake. This combined action of inhibiting protective mechanisms and promoting factors that contribute to lipid peroxidation leads to an increase in intracellular reactive oxygen species (ROS) levels, ultimately culminating in ferroptotic cell death. nih.govnih.gov

Table 2: Modulation of Ferroptosis-Related Proteins by this compound in Hepatocellular Carcinoma Cells

ProteinEffect of this compoundRole in Ferroptosis
GPX4Inhibition of expression frontiersin.orgnih.govnih.govKey enzyme that prevents lipid peroxidation xiahepublishing.com
FTLInhibition of expression frontiersin.orgnih.govnih.govIron storage protein
ACSL4Upregulation of expression frontiersin.orgnih.govnih.govInvolved in the synthesis of lipids prone to peroxidation xiahepublishing.com
TFR1Upregulation of expression nih.govnih.govFacilitates cellular iron uptake

This compound's Metabolic Regulatory Mechanisms

Beyond its effects on cancer cell signaling, this compound also exhibits significant regulatory effects on metabolic pathways, positioning it as a molecule of interest for metabolic disorders.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling Pathway by this compound

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. researchgate.net Its activation can counteract obesity and improve insulin (B600854) sensitivity by promoting glucose uptake and inhibiting glucose production. koreascience.krresearchgate.net this compound has been identified as an activator of the AMPK signaling pathway. koreascience.krnih.gov

Molecular docking studies have indicated a strong binding affinity between this compound and AMPK. researchgate.netnih.gov This interaction leads to the activation of AMPK, which in turn plays a crucial role in regulating downstream metabolic processes. nih.gov The activation of AMPK by this compound has been observed to contribute to the amelioration of high-fat diet-induced obesity, fatty liver, and glucose intolerance in animal models. koreascience.krnih.gov

Regulation of Lipogenesis-Related Gene Expression (e.g., Srebf1, Fasn, Scd2, Dgat2)

Lipogenesis is the metabolic process of synthesizing fatty acids from acetyl-CoA. Key genes involved in this process include sterol regulatory element-binding transcription factor 1 (Srebf1), fatty acid synthase (Fasn), stearoyl-CoA desaturase 2 (Scd2), and diacylglycerol O-acyltransferase 2 (Dgat2). This compound has been shown to downregulate the expression of these crucial lipogenic genes. koreascience.krnih.govresearchgate.netresearcher.lifekoreascience.kr

This downregulation of lipogenic gene expression is a key mechanism behind the anti-steatosis effects of this compound. nih.gov By inhibiting the synthesis of fatty acids in the liver, this compound helps to reduce hepatic lipid accumulation. nih.govresearchgate.net This effect is, at least in part, mediated by the activation of AMPK, which is known to suppress SREBP-1c, a master regulator of lipogenesis. researchgate.netnih.gov

Modulation of Glucose Metabolism Pathways (Glycolysis, Gluconeogenesis) by this compound

This compound also influences glucose metabolism by modulating the balance between glycolysis (the breakdown of glucose) and gluconeogenesis (the synthesis of glucose). metwarebio.comkhanacademy.org Studies have revealed that this compound treatment can increase the expression of genes related to glycolysis, such as Gclc, Angptl4, and Pdk4. nih.gov

Conversely, it decreases the expression of genes involved in hepatic gluconeogenesis, such as Gale. nih.gov This dual action of promoting glycolysis and inhibiting gluconeogenesis contributes to the glucose-lowering effects of this compound and the improvement of glucose homeostasis. nih.gov

This compound's Influence on Peroxisome Proliferator-Activated Receptor-alpha (PPARα) Regulated Genes

Peroxisome proliferator-activated receptor-alpha (PPARα) is a ligand-activated transcription factor that plays a critical role in regulating lipid metabolism and inflammation. nih.govnih.govsmw.ch this compound has been found to upregulate the expression of genes regulated by PPARα. koreascience.krnih.govresearchgate.netresearcher.lifekoreascience.kr

The activation of PPARα and its target genes is associated with increased fatty acid oxidation, which complements the inhibition of lipogenesis, further contributing to the reduction of lipid stores. xiahepublishing.com This influence on PPARα-regulated genes underscores the multifaceted role of this compound in metabolic regulation.

Table 3: this compound's Effects on Metabolic Pathways

Metabolic PathwayKey Genes/Proteins Modulated by this compoundOverall Effect
AMPK Signaling AMPK koreascience.krnih.govActivation, leading to improved energy homeostasis nih.gov
Lipogenesis Srebf1, Fasn, Scd2, Dgat2 koreascience.krnih.govresearchgate.netresearcher.lifekoreascience.krDownregulation, reducing fatty acid synthesis and lipid accumulation nih.gov
Glucose Metabolism Glycolysis-related genes (e.g., Gclc), Gluconeogenesis-related genes (e.g., Gale) nih.govPromotion of glycolysis and inhibition of gluconeogenesis, leading to lower glucose levels nih.gov
PPARα Signaling PPARα regulated genes koreascience.krnih.govresearchgate.netresearcher.lifekoreascience.krUpregulation, promoting fatty acid oxidation xiahepublishing.com

This compound's Neurobiological Mechanisms

This compound has been identified as a unique agonist of the Transient Receptor Potential Ankyrin-1 (TRPA1) channel, a non-selective cation channel primarily expressed in a subset of nociceptive sensory neurons. researchgate.netnih.gov This channel acts as a sensor for a wide variety of chemical compounds and stimuli. researchgate.net

Research has demonstrated that this compound increases the single-channel activity of TRPA1. nih.govmdpi.com In studies using human TRPA1-expressing HEK293 cells, this compound was shown to induce a long-lasting activation of the TRPA1 channel. researchgate.netmdpi.com A key finding is that the open probability of the TRPA1 channel, when activated by this compound, does not significantly decrease after washout, unlike the transient activation observed with other agonists like allyl isothiocyanate (AITC). mdpi.com This suggests a sustained interaction between this compound and the channel. mdpi.com

Furthermore, experiments on dorsal root ganglion (DRG) neurons revealed that this compound selectively activates TRPA1 channels, causing a prolonged calcium response. researchgate.netmdpi.com This effect was absent in DRG neurons from TRPA1 knockout mice, confirming the specificity of this compound for this channel. researchgate.netnih.govmdpi.com The long-lasting activation of TRPA1 by this compound is thought to lead to a desensitization of the nociceptors that express these channels, which may underlie its observed antinociceptive effects. nih.govmdpi.com

Table 1: Effect of this compound on TRPA1 Channel Activity

Experimental ModelObservationReference
hTRPA1-transfected HEK293 cellsIncreased single-channel activity; long-lasting activation. researchgate.netmdpi.com
Dorsal Root Ganglion (DRG) neurons (wild-type)Long-lasting calcium response. mdpi.com
Dorsal Root Ganglion (DRG) neurons (TRPA1 knockout)No calcium response. researchgate.netmdpi.com

This compound has been shown to act as an agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. nih.gov This receptor and its ligand, ghrelin, play a crucial role in regulating appetite, gastric motility, and energy homeostasis. nih.govmdpi.com

Studies have found that this compound enhances ghrelin-induced signaling in cells expressing the ghrelin receptor. nih.govnih.gov Specifically, it potentiates the increase in intracellular calcium ([Ca2+]i) that is triggered by ghrelin. nih.gov This suggests that this compound may allosterically modulate the ghrelin receptor, enhancing its sensitivity to ghrelin. nih.gov

In human gastric smooth muscle cells, which express GHSR, this compound was found to increase intracellular Ca2+ levels and promote the phosphorylation of myosin light chain (MLC). nih.gov This effect is similar to that of known ghrelin receptor agonists and is crucial for gastric muscle contraction and emptying. nih.gov Further in vivo studies in mice confirmed that this compound promotes gastric emptying and MLC phosphorylation in the gastric antrum through the ghrelin receptor. nih.gov The activation of the ghrelin receptor by this compound has been linked to the amelioration of cancer anorexia-cachexia and the extension of survival in tumor-bearing animal models. mdpi.comnih.gov

Table 2: Modulation of Ghrelin Receptor by this compound

System/Cell TypeEffect of this compoundMechanismReference
GHSR-expressing cellsEnhanced ghrelin-induced Ca2+ fluorescence.Potentiation of ghrelin/GHS-R binding activity. nih.govnih.gov
Human Gastric Smooth Muscle Cells (HGSMCs)Increased intracellular Ca2+ and phosphorylation of myosin light chain (MLC).Activation of the ghrelin receptor (GHSR). nih.gov
MicePromoted gastric emptying and MLC phosphorylation.Activation of the ghrelin receptor (GHSR). nih.gov

Transient Receptor Potential Ankyrin-1 (TRPA1) Channel Activation by this compound

Other Mechanistic Studies of this compound

This compound has demonstrated notable antimicrobial properties, particularly against the intracellular bacterium Listeria monocytogenes. frontiersin.orgnih.gov Its mechanism of action appears to be twofold: directly targeting bacterial virulence factors and modulating the host's immune response. frontiersin.orgnih.gov

A key virulence factor of L. monocytogenes is listeriolysin O (LLO), a pore-forming toxin that allows the bacteria to escape from the phagosome and spread between cells. frontiersin.orgnih.gov Research has shown that this compound effectively inhibits the function of LLO. frontiersin.orgnih.gov It achieves this by hindering the oligomerization of LLO monomers on the host cell membrane, a critical step for the formation of functional pores. nih.gov This disruption of pore formation reduces the hemolytic activity of LLO and, consequently, the bacterium's ability to cause cell damage and disseminate. frontiersin.orgnih.gov

In addition to its direct effects on the bacterium, this compound also modulates the host's immune response to infection. It has been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. frontiersin.org This activation leads to the increased expression of downstream antioxidant genes like HO-1 and NQO1. frontiersin.org Concurrently, this compound inhibits the NLRP3 inflammasome, a component of the innate immune system that can contribute to excessive inflammation and tissue damage during infection. frontiersin.org

This compound has been investigated for its potential to counteract fibrosis, particularly pulmonary fibrosis. dntb.gov.uaresearchgate.net The primary mechanism underlying its antifibrotic effect appears to be the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrogenesis. dntb.gov.uanih.gov

TGF-β signaling promotes the transformation of various cell types, including epithelial cells and fibroblasts, into myofibroblasts. These are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, which is a hallmark of fibrosis. nih.gov this compound has been shown to suppress the TGF-β-mediated epithelial-mesenchymal transition (EMT) in alveolar epithelial cells. dntb.gov.ua

Studies using atractylodinol, a derivative, have further elucidated this mechanism. Atractylodinol was found to inhibit the recycling of the TGF-β receptor 1 (TGF-βRI) to the cell surface by stabilizing vimentin, a cytoskeletal protein. nih.gov This action attenuates the entire TGF-β signaling cascade, including the activation of Smad2/3 proteins. nih.gov Furthermore, it inhibits the expression of Smad4 and the subsequent translocation of the Smad2/3-Smad4 complex into the nucleus, which is required to transcribe pro-fibrotic genes like those for α-smooth muscle actin (α-SMA) and collagen I. nih.gov this compound also inhibits Smad-independent pathways activated by TGF-β1, such as the p38, JNK, ERK, and AKT pathways. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. researchgate.netfrontiersin.org While some reports have suggested potential anti-angiogenic activities for this compound, research using the zebrafish in vivo model has provided more nuanced results. researchgate.netnih.gov

In these studies, while this compound did show an inhibitory effect on the development of sub-intestinal blood vessels at higher concentrations, it did not appear to act through the primary angiogenic signaling pathway involving Vascular Endothelial Growth Factor (VEGF). nih.gov Specifically, this compound did not significantly alter the gene expression of Vegfaa or its receptor, Vegfr2. nih.gov This is in contrast to its co-extracted compound, β-eudesmol, which did demonstrate anti-angiogenic properties by inhibiting Vegfaa at both the gene and protein levels. nih.gov

Other studies have noted that this compound can inhibit the invasion and migration of cancer cells, processes that are often linked to angiogenesis. researchgate.netresearchgate.net It has been shown to suppress the production of heme oxygenase-1 (HO-1) and the phosphorylation of STAT1/3 proteins in cholangiocarcinoma cells, which may contribute to an anti-tumor microenvironment. researchgate.netnih.gov However, the direct molecular mechanism by which this compound inhibits vessel formation remains less clear compared to its other documented pharmacological activities. nih.gov

This compound's Anti-virulence Mechanisms

This compound has demonstrated significant anti-virulence properties, particularly against the foodborne pathogen Listeria monocytogenes. frontiersin.orgnih.govnih.gov Its mechanism of action involves a dual approach of targeting bacterial virulence factors and modulating the host's immune response. nih.gov

A key virulence factor of L. monocytogenes is listeriolysin O (LLO), a toxin that creates pores in host cell membranes, facilitating bacterial invasion. frontiersin.orgresearchgate.net this compound acts as a potent inhibitor of LLO, effectively blocking its pore-forming activity. frontiersin.orgnih.gov This inhibition has been shown to significantly decrease LLO-induced hemolysis. frontiersin.org Molecular dynamics simulations and oligomerization assays suggest that this compound interferes with the structural integrity of the LLO protein, thereby preventing its ability to form functional pores. researchgate.net

In addition to directly targeting bacterial toxins, this compound also modulates the host's immune and inflammatory responses to infection. frontiersin.orgnih.gov It has been shown to attenuate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in liver tissues during L. monocytogenes infection. frontiersin.org This anti-inflammatory effect is mediated, at least in part, by the regulation of the Nrf2/NLRP3 signaling pathway. frontiersin.orgnih.gov By suppressing inflammation and oxidative stress, this compound helps to reduce tissue damage caused by the infection. frontiersin.orgnih.gov

In vivo studies using a mouse model of L. monocytogenes infection have confirmed the therapeutic potential of this compound. frontiersin.orgnih.gov Treatment with this compound resulted in a decreased bacterial load in organs and a significant increase in the survival rate of infected mice from 10% to 40%. frontiersin.orgnih.gov

Furthermore, the concept of anti-virulence strategies extends to other bacteria like Pseudomonas aeruginosa. nih.gov While not directly studying this compound, research highlights that targeting virulence factors, such as those involved in quorum sensing, can be an effective approach. nih.govplos.org Quorum sensing is a bacterial communication system that regulates the expression of various virulence factors, including proteases, exotoxins, and biofilm formation. nih.gov Interfering with this system, a strategy known as quorum sensing inhibition, can reduce bacterial pathogenicity without directly killing the bacteria, which may exert less selective pressure for the development of resistance. springermedizin.denih.govfrontiersin.org

MechanismTargetEffectSupporting Evidence
Inhibition of Pore-Forming ToxinListeriolysin O (LLO)Blocks pore formation, reduces hemolysisHemolysis assay, molecular dynamics simulation frontiersin.orgresearchgate.net
Modulation of Host Immune ResponseNrf2/NLRP3 signaling pathwayDecreased production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)qRT-PCR, immunoblotting, ELISA assay frontiersin.orgnih.gov
In Vivo EfficacyL. monocytogenes infection in miceReduced bacterial burden, increased survival rateHistological analysis, bacterial load determination frontiersin.orgnih.gov

This compound's Lipase (B570770) Inhibitory Mechanisms

This compound has been identified as a potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats. researchgate.netbiomolther.org This inhibitory activity suggests its potential role in managing conditions associated with fat metabolism.

Studies have shown that this compound, a major constituent of the rhizomes of Atractylodes lancea, exhibits significant lipase inhibitory activity. researchgate.netbiomolther.org In a high-throughput screening of a human pancreatic lipase assay, an ethanol (B145695) extract of Atractylodes lancea rhizome showed significant inhibition with an IC50 value of 9.06 µg/mL. nih.govthieme-connect.comresearchgate.net Subsequent bioassay-guided isolation identified this compound as the most potent inhibitor among the seven compounds isolated, with an IC50 value of 39.12 µM. nih.govthieme-connect.comresearchgate.net

The mechanism of lipase inhibition by various compounds often involves binding to the enzyme, which can be competitive, non-competitive, or a mixed type of inhibition. myfoodresearch.com For instance, some phenolic compounds have been shown to inhibit pancreatic lipase through a mixed mechanism of competitive and non-competitive inhibition. science.gov While the precise kinetic mechanism of this compound's inhibition is not fully detailed in the provided search results, its ability to significantly reduce lipase activity is well-documented. researchgate.netnih.govthieme-connect.com

The inhibition of pancreatic lipase is a recognized therapeutic strategy for managing obesity. myfoodresearch.com By blocking the activity of this enzyme, the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides (B3428702) is reduced, leading to decreased fat absorption. mdpi.com

Compound/ExtractAssayIC50 ValueReference
Atractylodes lancea rhizome ethanol extractHuman pancreatic lipase assay9.06 µg/mL nih.govthieme-connect.comresearchgate.net
This compoundHuman pancreatic lipase assay39.12 µM nih.govthieme-connect.comresearchgate.net

This compound's Positive Inotropic Mechanisms

This compound has been shown to exert a positive inotropic effect, meaning it increases the force of heart muscle contraction. nih.govsci-hub.se This action is primarily mediated through its interaction with the ghrelin receptor and subsequent effects on calcium handling within cardiomyocytes. nih.gov

Positive inotropes are drugs that strengthen heart muscle contractions, which can be beneficial in conditions where the heart's pumping ability is compromised. clevelandclinic.org They often work by increasing the amount of intracellular calcium available to the contractile proteins of the heart muscle. msdvetmanual.com

In vivo studies in rats have demonstrated that this compound significantly increases several key indicators of cardiac function, including left ventricular stroke work, cardiac output, stroke volume, and the peak rates of pressure rise and fall in the left ventricle (+dP/dtmax and -dP/dtmax). nih.gov These effects indicate an enhanced contractility of the heart muscle. nih.gov

The underlying mechanism of this compound's positive inotropic effect involves the ghrelin receptor. nih.gov The ghrelin receptor antagonist, JMV-2959, was found to block the increase in left ventricular developed pressure induced by this compound in isolated rat hearts, confirming the receptor's involvement. nih.gov

At the cellular level, this compound increases the amplitude of the Ca2+ transient in cardiomyocytes. nih.gov This is achieved by enhancing the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a), which is responsible for pumping calcium back into the sarcoplasmic reticulum. nih.govnih.gov This leads to an increased sarcoplasmic reticulum Ca2+ content and enhanced phosphorylation of phospholamban at serine 16. nih.gov The increased availability of calcium for release during subsequent contractions results in a stronger force of contraction. msdvetmanual.com The positive inotropic effect of this compound and the enhanced Ca2+ transient can be blocked by a PKA inhibitor, suggesting the involvement of the PKA-SERCA2a signaling pathway. nih.gov

ParameterEffect of this compoundSignificanceReference
Left Ventricular Stroke WorkIncreasedIndicates enhanced cardiac pumping efficiency nih.gov
Cardiac OutputIncreasedReflects greater blood volume pumped per minute nih.gov
Stroke VolumeIncreasedShows more blood is ejected with each heartbeat nih.gov
+dP/dtmax and -dP/dtmaxIncreasedRepresents faster rates of contraction and relaxation nih.gov
Ca2+ Transient AmplitudeIncreasedIndicates more calcium available for contraction nih.govnih.gov
SERCA2a ActivityEnhancedLeads to increased sarcoplasmic reticulum Ca2+ storage nih.govnih.gov

This compound's Regulatory Effects on Intestinal Motility

This compound demonstrates a notable regulatory effect on intestinal motility, appearing to act in a contractile-state-dependent manner. kjpp.netkoreascience.kr This suggests it can both stimulate and inhibit intestinal contractility depending on the physiological condition.

Gastrointestinal motility is a complex process regulated by smooth muscle contractility, which is in turn controlled by various neuronal and hormonal signals. frontiersin.orgwjgnet.com A key event in smooth muscle contraction is the phosphorylation of the 20 kDa myosin light chain (MLC20), a process catalyzed by myosin light chain kinase (MLCK). kjpp.netkoreamed.org

Studies have shown that this compound can modulate this pathway. In models of constipation-prominent (CP) rats with decreased jejunal contractility, this compound was found to enhance contractility. kjpp.netkoreascience.kr This was associated with an upregulation of MLCK protein content, MLCK mRNA expression, and the phosphorylation of MLC20 in the jejunal segments. kjpp.netresearchgate.net Conversely, in diarrhea-prominent (DP) rats with increased jejunal contractility, this compound reduced contractility by down-regulating these same parameters. kjpp.netkoreascience.kr

This dual regulatory action was further demonstrated in isolated jejunal segments under various induced low and high contractile states. kjpp.net this compound consistently enhanced contractility in low contractile states and reduced it in high contractile states, indicating a normalizing effect on intestinal motility. kjpp.net

Furthermore, this compound has been shown to promote gastric emptying. nih.gov This effect is mediated through the activation of the ghrelin receptor (GHSR) in gastric smooth muscle cells. nih.gov Activation of this receptor by this compound leads to an increase in intracellular Ca2+ and enhanced phosphorylation of the myosin light chain, ultimately promoting gastric motility. nih.gov

ConditionEffect of this compound on Jejunal ContractilityMolecular Effect on MLCK and p-MLC20Reference
Constipation-Prominent (Low Contractility)EnhancedUpregulated kjpp.netkoreascience.kr
Diarrhea-Prominent (High Contractility)ReducedDownregulated kjpp.netkoreascience.kr
Normal Gastric MotilityPromotes Gastric EmptyingIncreased Ca2+ and MLC phosphorylation via GHSR nih.gov

Advanced Research Methodologies and Approaches for Atractylodin Investigation

In Vitro Cellular Models and Assays in Atractylodin Research

The investigation of this compound's biological activities relies heavily on a variety of advanced in vitro methodologies. These techniques allow researchers to dissect the molecular mechanisms of action in a controlled cellular environment, providing foundational knowledge about the compound's effects on cell behavior and signaling pathways.

Cell viability and proliferation assays are fundamental tools for evaluating the cytotoxic and cytostatic effects of this compound on various cell types. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are commonly employed to quantify changes in cell population and metabolic activity following treatment with the compound. mdpi.comnih.govnih.gov

Research has demonstrated that this compound can inhibit the proliferation of several cancer cell lines in a concentration-dependent manner. jacc.orgd-nb.info For instance, in studies involving human lung cancer (A549), hepatocellular carcinoma (Huh7, Hccm), and cholangiocarcinoma (HuCCT-1, CL-6) cells, this compound significantly reduced cell viability. mdpi.comamegroups.orgwaocp.orgamegroups.cn In mouse vascular smooth muscle cells (VSMCs), concentrations greater than 20 mg/l were found to inhibit proliferation in a time- and concentration-dependent relationship. jacc.org Conversely, in certain non-cancerous cell models or at specific concentrations, this compound has shown no significant cytotoxicity. For example, it did not exhibit cytotoxic effects in HepG2 cells at concentrations up to 80 μM or in colonic epithelial cells (NCM460, SW480, HCT116) up to 50 μM. biomolther.orgresearchgate.netmdpi.com This differential effect highlights its potential for selective activity against cancer cells.

Table 1: Effects of this compound on Cell Viability and Proliferation
Cell LineCell TypeAssayKey FindingsIC50 ValueReference
A549Human Lung CancerCCK-8Significantly inhibited proliferation.38 µM mdpi.comnih.gov
Huh7Human Hepatocellular CarcinomaCCK-8Significantly inhibited proliferation.22.36 µM amegroups.orgamegroups.cn
HccmHuman Hepatocellular CarcinomaCCK-8Significantly inhibited proliferation.59.71 µM amegroups.orgamegroups.cn
HCT116 & HT29Human Colon CancerMTTInhibited cell proliferation and colonization by inducing cytotoxicity.Not specified d-nb.info
HuCCT-1Human CholangiocarcinomaMTTModerately inhibited cell growth.29.00 ± 6.44 µg/ml waocp.org
CL-6Human CholangiocarcinomaMTTCytotoxic activities were concentration- and time-dependent.41.66 (2.51) μg/ml researchgate.net
VSMCsMouse Vascular Smooth MuscleMTTConcentrations >20 mg/l inhibited proliferation.Not specified jacc.org
HepG2Human Hepatocellular CarcinomaMTTNo cytotoxic effects up to 80 μM.Not applicable biomolther.orgresearchgate.net
HCT116Human Colonic EpithelialMTTMaximal non-cytotoxic concentration was 50 μM.Not applicable mdpi.com

Flow cytometry is a powerful technique used to investigate the effects of this compound on critical cellular processes like the cell cycle and apoptosis. By staining cells with fluorescent dyes that bind to DNA (like Propidium Iodide, PI) or label apoptotic cells (like Annexin V-FITC), researchers can quantify the distribution of cells in different cycle phases and measure the rate of programmed cell death. mdpi.comd-nb.infoamegroups.org

Multiple studies have utilized flow cytometry to reveal that this compound can induce cell cycle arrest, primarily at the G1 phase. jacc.orgamegroups.org In human hepatocellular carcinoma cells (Huh7 and Hccm), an increase in this compound concentration led to a gradual rise in the number of cells in the G1 phase and a decrease in the S/G2 phase. amegroups.org Similarly, in A549 lung cancer cells and mouse VSMCs, this compound treatment resulted in G1 phase arrest. mdpi.comjacc.org

Furthermore, flow cytometry has been instrumental in demonstrating this compound's ability to induce apoptosis. mdpi.comd-nb.info In A549 cells, treatment with this compound led to an increased apoptosis rate, which was detected by Annexin V-FITC/PI staining. mdpi.comnih.gov This pro-apoptotic effect was also observed in HCT116 and HT29 colon cancer cells, where this compound induced apoptosis in a dose-dependent manner. d-nb.info In hepatocellular carcinoma cells, while this compound significantly increased the apoptosis rate compared to the control, the rate did not increase further with rising concentrations. amegroups.org

Table 2: Flow Cytometry Analysis of this compound's Effects on Cell Cycle and Apoptosis
Cell LineCell TypeAnalysis TypeKey FindingsReference
A549Human Lung CancerCell Cycle & ApoptosisInduced G1 phase cell cycle arrest and increased apoptosis rate. Also detected changes in mitochondrial membrane potential. mdpi.comnih.gov
Huh7 & HccmHuman Hepatocellular CarcinomaCell Cycle & ApoptosisInduced G1 phase arrest in a concentration-dependent manner; significantly increased apoptosis rate. amegroups.org
HCT116 & HT29Human Colon CancerApoptosisInduced apoptosis in a dose-dependent manner. d-nb.info
VSMCsMouse Vascular Smooth MuscleCell Cycle & ApoptosisBlocked the cell cycle at the G1 phase; the quantity of apoptotic cells increased with time and concentration. jacc.org
CL-6 & HUCC-T1Human CholangiocarcinomaCell Cycle & ApoptosisPromoted cell cycle arrest at the G1 phase and induced apoptosis. researchgate.net

Gene expression analysis techniques, including quantitative real-time PCR (qRT-PCR) and RNA-sequencing (RNA-Seq), are crucial for elucidating the molecular pathways modulated by this compound. These methods allow for the precise measurement of changes in messenger RNA (mRNA) levels, providing insights into the genes and signaling networks targeted by the compound. nih.govfrontiersin.org

RNA-Seq analysis of liver samples from mice treated with this compound revealed significant alterations in gene expression patterns, particularly the downregulation of key lipogenic genes such as Srebf1, Fasn, Scd2, and Mogat1. biomolther.orgnih.gov In a study on Huh7 hepatocellular carcinoma cells, transcriptome sequencing identified 3,622 differentially expressed genes, with 1,497 being up-regulated and 2,125 down-regulated, indicating a substantial impact on the cellular transcriptome. amegroups.cn

qRT-PCR has been used to validate RNA-Seq findings and to investigate specific genes of interest. For example, this compound treatment was shown to downregulate the expression of the Notch1 receptor gene in HuCCT-1 cholangiocarcinoma cells. nih.gov In stimulated HMC-1 mast cells, this compound suppressed the increased mRNA expression of inflammatory cytokines like TNF-α, CSF2, IL-4, and IL-6. mdpi.com Furthermore, in HepG2 cells, qRT-PCR analysis confirmed that this compound decreases the mRNA levels of lipogenic genes, including SREBF1, FASN, and ACACA. nih.gov

Table 3: Gene Expression Changes Induced by this compound
MethodModel SystemAffected GenesEffectReference
RNA-SeqMouse Liver (HFD-fed)Srebf1, Fasn, Scd2, Mogat1Downregulation biomolther.orgnih.gov
RNA-SeqHuh7 Cells3,622 differentially expressed genes1,497 upregulated, 2,125 downregulated amegroups.cn
qRT-PCRHuCCT-1 CellsNotch1, mTOR, PI3K, YAPDownregulation nih.gov
qRT-PCRHMC-1 CellsTNF-α, CSF2, IL-4, IL-6Suppression of induced expression mdpi.com
qRT-PCRHepG2 CellsSREBF1, FASN, ACACADownregulation nih.gov
qRT-PCRKGN CellsNRF2, GPX4, SLC7A11, PDK4Modulated expression related to ferroptosis. nih.gov

Analyzing changes at the protein level is critical for understanding the functional consequences of this compound treatment. Western blotting allows for the detection and quantification of specific proteins, while proteomics provides a large-scale, comprehensive view of the entire protein landscape (proteome) of a cell. nih.govnih.gov

Western blot analyses have revealed that this compound modulates key signaling proteins involved in apoptosis, cell cycle, and inflammation. In A549 lung cancer cells, this compound treatment increased the levels of pro-apoptotic proteins and cell cycle inhibitors p21 and p27, while decreasing levels of p-AKT, CDK1/2, and cyclin B. mdpi.com In mouse VSMCs, it increased the expression of PARP-1, p-IRE1, and GRP78. jacc.org Studies in colon cancer cells showed an increase in cleaved caspase-3, indicating apoptosis activation. d-nb.info In hepatocellular carcinoma cells, this compound was found to decrease the expression of GPX4 and FTL proteins while up-regulating ACSL4 and TFR1, proteins associated with ferroptosis. amegroups.orgamegroups.cn

Proteomics studies, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), have identified numerous protein targets of this compound. nih.govresearchgate.net In a study on the CL-6 cholangiocarcinoma cell line, proteomics analysis identified thousands of intracellular and extracellular proteins affected by this compound. nih.govresearchgate.netnih.gov Bioinformatic analysis of these proteomic datasets linked this compound's effects to several key signaling pathways, including apoptosis, cell cycle control, the PI3K-AKT pathway, and the NF-κB pathway. nih.govresearchgate.net

Table 4: Protein Expression and Pathway Modulation by this compound
MethodModel SystemKey Proteins/Pathways AffectedEffectReference
Western BlotA549 Cellsp21, p27, p-AKT, CDK1/2, Cyclin BIncreased p21/p27; Decreased p-AKT, CDK1/2, Cyclin B mdpi.comnih.gov
Western BlotHuh7 & Hccm CellsGPX4, FTL, ACSL4, TFR1Decreased GPX4/FTL; Increased ACSL4/TFR1 amegroups.orgamegroups.cn
Western BlotHCT116 & HT29 CellsCleaved caspase 3, PI3K/Akt/mTOR/p70S6K pathwayIncreased cleaved caspase 3; Inhibition of pathway d-nb.info
Western BlotVSMCsPARP-1, p-IRE1, GRP78Increased expression jacc.org
Western BlotHepG2 Cellsp-AMPK, p-ACCDose-dependent increase in phosphorylation biomolther.orgresearchgate.net
Proteomics (LC-MS/MS)CL-6 CellsApoptosis, cell cycle control, PI3K-AKT, NF-κB pathwaysModulation of proteins within these pathways nih.govresearchgate.net

Enzyme activity assays are employed to directly measure the effect of a compound on the catalytic function of a specific enzyme. These assays are vital for identifying direct molecular targets and confirming mechanisms of action. Research has indicated that this compound possesses potent lipase (B570770) inhibitory activity, which was identified as one of its key properties. biomolther.org In another study focusing on inflammation, an in vitro kinase assay demonstrated that this compound can directly inhibit the activity of IκB kinase (IKK), a critical enzyme in the NF-κB signaling pathway. acs.org This direct inhibition of enzyme function provides a clear mechanism for some of the observed anti-inflammatory and metabolic effects of this compound.

Receptor binding and luciferase reporter assays are sophisticated methods used to investigate how this compound interacts with cellular receptors and influences gene transcription driven by specific signaling pathways.

A study investigating this compound's anti-inflammatory effects in colitis used a luciferase reporter assay to discover that this compound significantly increases the transcriptional activity of Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govnih.govresearchgate.net The same study employed a time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator assay, which is a form of in vitro binding assay, to confirm that this compound binds to PPARα, suggesting it acts as a potential PPARα agonist. researchgate.netresearchgate.net Interestingly, while docking simulations suggested a binding affinity for PPARγ, the luciferase assay showed that this compound did not affect PPARγ transcriptional activity, demonstrating the importance of functional assays for validating computational predictions. researchgate.net In another context, this compound was found to activate ghrelin receptors, as shown by an increase in ghrelin/ghrelin receptor binding activity. niph.go.jp

Electrophysiological Techniques (e.g., Whole-Cell Patch-Clamp)

Electrophysiological techniques, particularly the whole-cell patch-clamp method, have been instrumental in elucidating the molecular mechanisms underlying the biological activities of this compound. This technique allows for the direct measurement of ion channel activity in living cells, providing insights into how this compound modulates cellular function at a fundamental level.

In one key study, the whole-cell patch-clamp technique was employed on human embryonic kidney (HEK293) cells engineered to express the human transient receptor potential ankyrin-1 (TRPA1) channel. researchgate.net Researchers observed that this compound application led to a significant and long-lasting activation of TRPA1 single-channel currents. researchgate.netnih.gov This sustained activation suggests a unique interaction between this compound and the TRPA1 channel, distinguishing its effects from other known agonists. researchgate.net The findings from these patch-clamp experiments were crucial in identifying this compound as a novel and potent TRPA1 agonist. nih.gov

Further investigations using dorsal root ganglion (DRG) neurons from TRPA1 knockout mice confirmed these findings. The calcium response typically induced by this compound was absent in these neurons, definitively linking its activity to the TRPA1 channel. nih.gov These electrophysiological studies have provided a foundational understanding of this compound's mechanism of action, particularly in the context of pain modulation, by demonstrating its ability to directly interact with and modulate specific ion channels involved in nociception. researchgate.netnih.gov

Preclinical Animal Models in this compound Research

Inflammatory Disease Models (e.g., Collagen-Induced Arthritis, DSS-Induced Colitis, Asthma)

Preclinical animal models have been crucial in evaluating the therapeutic potential of this compound in various inflammatory diseases. These models mimic key aspects of human pathologies, allowing for the investigation of the compound's efficacy and underlying mechanisms of action.

Collagen-Induced Arthritis (CIA)

The collagen-induced arthritis (CIA) model in DBA/1 mice, which shares pathological features with human rheumatoid arthritis, has been used to study the anti-arthritic effects of this compound. acs.orgresearchgate.net In this model, administration of this compound has been shown to significantly reduce the severity of arthritis, as evidenced by decreased paw swelling and lower clinical arthritis scores. acs.orgnih.gov Histopathological analysis of joint tissues from this compound-treated mice also revealed a reduction in inflammation and tissue damage. acs.org

Mechanistically, this compound treatment was found to suppress the proliferation of T cells and reduce the abundance of Th1 and Th17 cells in the spleens of CIA mice. acs.orgnih.gov It also downregulated the expression of co-stimulatory molecules such as CD40, CD80, and CD86 on dendritic cells (DCs) in the spleen. acs.orgnih.gov Furthermore, levels of pro-inflammatory cytokines, including TNF-α, IL-6, IL-1β, IL-17A, and IFN-γ, were substantially reduced in the tissues of treated mice. acs.org These findings suggest that this compound ameliorates CIA by modulating DC maturation and suppressing T-cell mediated inflammatory responses. acs.orgresearchgate.netnih.gov

Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS-induced colitis model in mice is a widely used model for inflammatory bowel disease (IBD). Studies have shown that this compound administration can significantly ameliorate the symptoms of DSS-induced colitis, including reducing weight loss, improving survival rates, and decreasing the disease activity index. researchgate.netnih.govmdpi.comnih.gov Pathological examination of the colon in treated mice revealed a reversal of the damage induced by DSS. nih.gov

This compound's protective effects in this model are attributed to several mechanisms. It has been shown to inhibit the activation of macrophages in the colon by suppressing the MAPK pathway. nih.gov The compound also helps to protect the intestinal barrier by preventing the decrease of tight junction proteins such as ZO-1 and occludin, and MUC2. nih.govnih.gov Additionally, this compound has been observed to modulate the gut microbiota, decreasing the abundance of harmful bacteria and increasing beneficial bacteria. nih.govnih.gov Another study highlighted that this compound acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which contributes to its anti-inflammatory effects in the colon. mdpi.comnih.gov

Asthma

In an ovalbumin (OVA)-induced mouse model of asthma, this compound has demonstrated significant therapeutic potential. ingentaconnect.comnih.govspandidos-publications.com Treatment with this compound was shown to ameliorate airway hyperresponsiveness (AHR), a key feature of asthma. ingentaconnect.comspandidos-publications.com It also led to a decrease in the levels of Th2-associated cytokines, including IL-4, IL-5, and IL-13, in the bronchoalveolar lavage fluid (BALF). ingentaconnect.comspandidos-publications.com

Furthermore, this compound treatment reduced the levels of OVA-specific IgE and IgG1 in the serum. ingentaconnect.com The compound was also found to suppress the proliferation of OVA-stimulated splenocytes and their production of Th2 cytokines. ingentaconnect.com Similar to its effects in the CIA model, this compound downregulated the expression of co-stimulatory molecules CD40 and CD80 on splenic dendritic cells. ingentaconnect.comnih.gov These findings indicate that this compound's beneficial effects in the asthma model are mediated through the regulation of dendritic cell function and the subsequent suppression of antigen-specific Th2 immune responses. ingentaconnect.comnih.govspandidos-publications.com

Oncological Models (e.g., Cholangiocarcinoma, Colon Cancer Xenograft)

The anti-cancer properties of this compound have been investigated using various oncological models, providing insights into its potential as a therapeutic agent for different types of cancer.

Cholangiocarcinoma

In a hamster model of cholangiocarcinoma (CCA) induced by Opisthorchis viverrini and dimethylnitrosamine, treatment with an extract of Atractylodes lancea, of which this compound is a bioactive constituent, was found to suppress tumor size and inhibit lung metastasis. waocp.org In vitro studies have also demonstrated that this compound can inhibit the growth of CCA cell lines. waocp.org Further investigations have explored the molecular mechanisms underlying these effects, with studies suggesting that this compound may modulate signaling pathways such as the Notch signaling pathway. waocp.org The development of this compound-loaded polylactic-co-glycolic acid (PLGA) nanoparticles has been explored as a drug delivery system to enhance its solubility and bioavailability for the treatment of CCA. plos.orgtu.ac.th

Colon Cancer Xenograft

The in vivo anti-tumor effects of this compound have been evaluated in a colon cancer xenograft model using mice. researchgate.net In this model, this compound treatment was found to significantly reduce tumor growth and volume. researchgate.net The underlying mechanism for this effect appears to be the induction of apoptosis in the cancer cells. researchgate.net In vitro studies on colon cancer cell lines have shown that this compound induces apoptosis in a dose-dependent manner, which is associated with an increase in reactive oxygen species (ROS) production and DNA damage. researchgate.netresearchgate.net Furthermore, this compound has been shown to inhibit the PI3K/Akt/mTOR/p70S6K signaling pathway by targeting PI3Kγ in colon cancer cells. researchgate.net

Metabolic Disorder Models (e.g., High-Fat Diet-Induced Steatotic Liver Disease)

The therapeutic potential of this compound in the context of metabolic disorders has been primarily investigated using high-fat diet (HFD)-induced models of steatotic liver disease. These models are crucial for understanding the compound's effects on obesity, insulin (B600854) resistance, and hepatic steatosis.

In HFD-fed mice, treatment with this compound has been shown to produce anti-obesity and anti-steatosis effects. nih.govkoreascience.krnih.gov This is accompanied by a reduction in serum levels of triglycerides, total cholesterol, and alanine (B10760859) aminotransferase, as well as a decrease in hepatic lipid content. nih.govkoreascience.kr Furthermore, this compound treatment has been found to improve glucose homeostasis, as evidenced by ameliorated fasting serum glucose and insulin levels, and improved glucose tolerance. nih.govkoreascience.krnih.gov

Mechanistically, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. nih.govkoreascience.krnih.gov This activation leads to the downregulation of key lipogenic genes, such as Srebf1, Fasn, Scd2, and Dgat2, and the upregulation of genes regulated by peroxisome proliferator-activated receptor-α (PPARα). nih.govkoreascience.krnih.gov Molecular docking studies have further supported these findings by suggesting a strong binding affinity between this compound and AMPK. nih.govkoreascience.krnih.gov These results indicate that this compound's beneficial effects in metabolic disorder models are mediated through the activation of the AMPK signaling pathway, leading to improvements in obesity, fatty liver, and glucose intolerance. nih.govkoreascience.kr

Pain Models

The antinociceptive effects of this compound have been investigated in various pain models, shedding light on its potential as a pain management agent. nih.gov A key mechanism underlying these effects is the compound's interaction with the transient receptor potential ankyrin-1 (TRPA1) channel, a non-selective cation channel predominantly expressed in nociceptive sensory neurons. researchgate.netnih.gov

Furthermore, the co-application of this compound with the local anesthetic QX-314 was found to increase the noxious heat threshold in vivo, further supporting its potential for pain relief. nih.gov These findings from various pain models highlight the unique properties of this compound as a TRPA1 agonist that can produce a long-lasting antinociceptive effect, potentially through the desensitization of nociceptors. researchgate.netnih.gov

Infection Models (e.g., Listeria monocytogenes Infection)

The efficacy of this compound in combating bacterial infections has been evaluated using a mouse model of Listeria monocytogenes infection. frontiersin.orgnih.govnih.gov L. monocytogenes is a foodborne pathogen that can cause serious illness, and the emergence of antibiotic-resistant strains necessitates the development of alternative therapeutic strategies. frontiersin.org

In a systemic L. monocytogenes infection model, this compound treatment was shown to provide significant therapeutic benefits. frontiersin.orgnih.govnih.gov This was evidenced by a decreased bacterial burden in the liver, spleen, and kidneys of infected mice. frontiersin.orgnih.gov Furthermore, this compound treatment led to a significant increase in the survival rate of infected mice, from 10% in the control group to 40% in the treated group. frontiersin.orgnih.govnih.govresearchgate.net

The protective effects of this compound in this model are attributed to its ability to both modulate the bacterial virulence and regulate the host's immune response. frontiersin.orgnih.gov this compound has been shown to inhibit the function of listeriolysin O (LLO), a key virulence factor of L. monocytogenes, thereby attenuating the bacterium's pathogenicity. frontiersin.orgnih.gov Additionally, this compound has been found to suppress inflammation and oxidative stress in the host by modulating the Nrf2/NLRP3 signaling pathway. frontiersin.orgnih.gov These findings suggest that this compound has the potential to be a promising therapeutic agent against L. monocytogenes infection, acting through a dual mechanism of targeting both the pathogen and the host response. frontiersin.orgnih.govnih.gov

Omics Technologies in this compound Research

Omics technologies offer a holistic view of the molecular landscape of a biological system in response to a specific stimulus, such as treatment with this compound. By simultaneously measuring and analyzing entire sets of molecules like proteins, metabolites, and transcripts, researchers can identify potential drug targets, delineate affected pathways, and build a comprehensive understanding of the compound's mode of action.

Proteomics for Protein Target Identification and Pathway Analysis

Proteomics, the large-scale study of proteins, has been a powerful tool in identifying the molecular targets of this compound. By comparing the protein expression profiles of cells treated with this compound to untreated cells, scientists can pinpoint proteins that are differentially expressed, indicating their potential involvement in the compound's effects.

A notable study utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the proteome of cholangiocarcinoma (CCA) cell line CL-6 after exposure to this compound. researchgate.netnih.govnih.govresearchgate.netresearchgate.net This comprehensive analysis identified thousands of proteins in both the intracellular and extracellular components of the cells. nih.govnih.gov Specifically, after 24 hours of treatment, 659 intracellular and 674 extracellular proteins were uniquely found in the this compound-treated cells. nih.gov After 48 hours, these numbers were 606 and 655, respectively. nih.gov

Gene Ontology (GO) analysis of these differentially expressed proteins revealed their involvement in a multitude of biological processes. nih.gov The primary processes affected included cellular processes, metabolic processes, and biological regulation. nih.gov Further analysis using the STITCH (Search Tool for Interactions of Chemicals) software linked these proteins to several key signaling pathways. Intracellular proteins were associated with apoptosis and cell cycle control, while extracellular proteins were linked to the NF-κB and PI3K-AKT signaling pathways. nih.govnih.gov These findings suggest that this compound exerts its effects by modulating multiple protein targets and signaling cascades. nih.gov For instance, in CCA cells, this compound was found to regulate proteins involved in the cell cycle, DNA repair, apoptosis, and immune response. nih.gov

Table 1: Selected Proteins and Pathways in Cholangiocarcinoma Cells Modulated by this compound

Cellular LocationIdentified Protein Category/NameAssociated Signaling PathwayBiological Process
IntracellularProteins involved in ApoptosisApoptosisProgrammed Cell Death
IntracellularProteins involved in Cell Cycle ControlCell CycleCell Division and Growth
ExtracellularHigh mobility group box 1 (HMGB1)NF-κB PathwayInflammation, Immunity
ExtracellularUbiquitin-conjugating enzyme E2 variant 1 (UBE2V1)NF-κB PathwayProtein Degradation
ExtracellularThioredoxin domain containing 5 (TXNDC5)NF-κB PathwayOxidative Stress Response
ExtracellularParalemmin 3 (PALM3)NF-κB PathwayCell Shape and Adhesion
IntracellularProteins involved in DNA repairDNA Repair PathwayGenomic Stability
Intracellular/ExtracellularProteins involved in Transporter Activity (e.g., ABCG8)Not specifiedMolecular Transport

Metabolomics for Metabolic Pathway Delineation

Metabolomics, the systematic study of small molecules (metabolites) within cells, tissues, or organisms, provides a functional readout of the physiological state of a cell. By analyzing the changes in the metabolome following this compound treatment, researchers can delineate the metabolic pathways that are perturbed by the compound.

In a study investigating the effects of this compound on cholangiocarcinoma (CCA) cells, LC-MS/MS-based metabolomics identified 289 metabolites that were altered upon treatment. nih.gov Significant changes were observed in both intracellular and extracellular metabolite levels at 24 and 48 hours of exposure. nih.gov

At the 24-hour time point, the most significantly altered metabolic pathways included aspartate metabolism, pyrimidine (B1678525) metabolism, and glutamate (B1630785) metabolism. researchgate.net After 48 hours, the top perturbed pathways were the citric acid cycle (TCA cycle), pyrimidine metabolism, and the Warburg effect. tandfonline.com A notable finding was the significant downregulation of glutathione (B108866) disulfide, both intracellularly and extracellularly, suggesting an impact on cellular redox homeostasis. tandfonline.com Conversely, metabolites such as taurodeoxycholic acid and 2-aminooctanoic acid were significantly upregulated. tandfonline.com

These findings indicate that this compound profoundly impacts cancer cell metabolism, particularly pathways related to energy production, nucleotide synthesis, and amino acid metabolism. nih.gov The disruption of these fundamental metabolic processes likely contributes to its observed biological effects.

Table 2: Selected Metabolites and Metabolic Pathways in Cholangiocarcinoma Cells Altered by this compound Exposure

Time PointCellular LocationMetaboliteFold ChangeAffected Metabolic Pathway
24hIntracellularMethyl nicotinamide8.57-fold (Up)Nicotinate and Nicotinamide Metabolism
24hIntracellularInosine8.05-fold (Up)Purine Metabolism
24hIntracellularGlutathione disulfide6.84-fold (Down)Glutathione Metabolism
48hExtracellularGlutathione disulfide65.53-fold (Down)Glutathione Metabolism
48hIntracellularGlutathione disulfide61.87-fold (Down)Glutathione Metabolism
48hIntracellularTaurodeoxycholic acid22.41-fold (Up)Bile Acid Biosynthesis
48hIntracellular2-Aminooctanoic acid21.35-fold (Up)Amino Acid Metabolism
48h---Citric Acid Cycle (TCA Cycle)
48h---Pyrimidine Metabolism

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome at a specific time. Gene expression profiling through transcriptomics can reveal how this compound influences cellular function at the genetic level by identifying which genes are upregulated or downregulated in response to treatment.

Research on hepatocellular carcinoma (HCC) cells demonstrated that this compound can inhibit proliferation and induce apoptosis. nih.gov Transcriptome sequencing of this compound-treated HCC cells revealed significant changes in gene expression. nih.gov Functional and pathway enrichment analysis of the differentially expressed genes indicated that this compound may induce ferroptosis, a form of programmed cell death dependent on iron. nih.gov This was supported by the observed downregulation of GPX4 and FTL (ferritin light chain) and upregulation of ACSL4 and TFR1 (transferrin receptor), all key proteins in the ferroptosis pathway. nih.gov

In another study on acute lung injury (ALI), a combined transcriptomics and metabolomics approach was used. nih.gov This integrated analysis identified N-acylsphingosine amidohydrolase 3-like (ASAH3L) as a key target gene of this compound. The study suggested that this compound alleviates ALI by modulating ASAH3L to improve galactose metabolism and by inhibiting the HIF-1 signaling pathway. nih.gov

Table 3: Selected Genes and Pathways Modulated by this compound in Different Disease Models

Disease ModelTechnologyKey Gene(s)Change in ExpressionAssociated Pathway
Hepatocellular CarcinomaTranscriptome SequencingGPX4, FTLDownregulatedFerroptosis
Hepatocellular CarcinomaTranscriptome SequencingACSL4, TFR1UpregulatedFerroptosis
Acute Lung InjuryTranscriptomics & MetabolomicsASAH3LModulatedGalactose Metabolism, HIF-1 Signaling

Computational and In Silico Approaches in this compound Research

Computational and in silico methods have become indispensable in modern drug discovery and development. These approaches, including molecular docking and network pharmacology, allow for the prediction and analysis of interactions between small molecules like this compound and their potential biological targets, providing valuable insights that can guide further experimental validation.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. jscimedcentral.com It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. aging-us.com Molecular dynamics simulations can then be used to study the stability of the predicted complex over time. bjmu.edu.cn

In the context of this compound research, molecular docking has been used to identify potential protein targets. For instance, docking simulations suggested that this compound has a binding affinity for peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation. researchgate.net This finding points to a potential mechanism for the observed anti-inflammatory effects of this compound.

In studies of traditional Chinese medicine formulas containing this compound, such as Ermiao Wan for atopic dermatitis, molecular docking was employed to predict the binding of active components to key disease targets. researchgate.nettandfonline.com While specific binding energy values for this compound were not always detailed in the main text of these broader studies, the approach helps to prioritize compounds and targets for further investigation. tandfonline.com

Table 4: Predicted Protein Targets of this compound from Molecular Docking Studies

Study FocusPredicted Protein TargetComputational MethodImplied Biological Effect
ColitisPeroxisome proliferator-activated receptor alpha (PPARα)Molecular Docking SimulationAnti-inflammatory
Atopic Dermatitis (as part of Ermiao Wan)EGFR, AKT1, MAPK8, JUN, MAPK1Molecular DockingRegulation of inflammatory and proliferation pathways

Network Pharmacology Analysis

Network pharmacology is an approach that integrates systems biology, bioinformatics, and pharmacology to study the complex interactions between drugs, targets, and diseases from a network perspective. tandfonline.com This methodology is particularly well-suited for understanding the mechanisms of action of compounds from traditional medicines, which often act on multiple targets simultaneously.

Network pharmacology has been applied to investigate the mechanisms of herbal formulas containing this compound. In a study on Simiao Pill for the treatment of rheumatoid arthritis, network pharmacology analysis identified this compound as one of the active components. researchgate.net The analysis predicted numerous potential targets for the compounds in the formula, which were enriched in pathways related to inflammation, such as the IL-17 signaling pathway and the TNF signaling pathway. nih.gov

Similarly, a network pharmacology study of Ermiao Wan for atopic dermatitis identified this compound as a key ingredient. researchgate.nettandfonline.com The analysis constructed a compound-target-disease network, which revealed that the therapeutic effects were likely mediated through the modulation of multiple targets and pathways, including the PI3K-AKT and MAPK signaling pathways. researchgate.nettandfonline.com These studies highlight the multi-target nature of this compound's action and provide a framework for understanding its therapeutic effects in complex diseases.

Table 5: Potential Targets of this compound Identified Through Network Pharmacology

Study Context (Formula)DiseasePredicted Target Genes/ProteinsPredicted Signaling Pathways
Ermiao WanAtopic DermatitisEGFR, AKT1, MAPK8, JUN, MAPK1ErbB signaling pathway, PI3K-AKT signaling pathway
Simiao PillRheumatoid ArthritisIL-6, TNF, various othersIL-17 signaling pathway, TNF signaling pathway
Atractylodes lanceaDepressionSLC6A4, ESR1, NOS3Neuroactive ligand-receptor interaction, Calcium signaling pathway

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing essential insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the molecular structure of a lead compound like this compound and evaluating the biological activities of the resulting analogs, researchers can identify key pharmacophores and functional groups responsible for its therapeutic effects.

Design and Semi-synthesis of this compound Analogs for Research

The exploration of this compound's therapeutic potential has been significantly advanced through the design and semi-synthesis of various analogs. This process typically begins with the isolation of this compound from its natural source, followed by chemical modifications to create a library of related compounds. These modifications allow researchers to probe the importance of different parts of the molecule.

A notable study in this area involved the isolation of a new derivative, 9-nor-atractylodin (1), alongside the known this compound (2), from the rhizomes of Atractylodes lancea. researchgate.net Following this, a series of this compound derivatives were semi-synthesized to investigate their biological activities. researchgate.net The structural modifications included the creation of compounds with an α, β-unsaturated carbonyl fragment. researchgate.net

The following table summarizes the semi-synthesized derivatives and their evaluated antibacterial activities, providing a clear example of how SAR studies are conducted.

Compound NumberDerivative Name/ModificationStructureAntibacterial Activity (against E. coli and S. aureus)
1 9-nor-atractylodinA naturally occurring derivative.Not specified as active.
2 This compoundThe parent compound.Not specified as active.
4 This compound derivativeContains an α, β-unsaturated carbonyl fragment.Active
8 This compound derivativeContains an α, β-unsaturated carbonyl fragment.Active

This table is based on findings that specific structural modifications, such as the introduction of an α, β-unsaturated carbonyl fragment, conferred antibacterial activity to the otherwise inactive parent compound. researchgate.net

The synthesis of such derivatives is crucial for expanding the chemical diversity available for screening and for pinpointing the structural features essential for a desired biological effect. It has been suggested that more derivatives of this compound should be synthesized to facilitate further SAR research, particularly in the context of its anti-inflammatory properties. nih.gov

Mechanistic Insights Derived from Structural Modifications of this compound

The true value of SAR studies lies in the mechanistic insights that can be derived from the biological data of the synthesized analogs. By correlating specific structural changes with alterations in biological activity, researchers can develop hypotheses about the compound's mechanism of action at a molecular level.

In the context of its anti-inflammatory effects, this compound has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), with an IC50 value of 2.81 ± 0.51 µM. nih.gov Molecular docking studies have provided a deeper understanding of this interaction, suggesting that the furan (B31954) head group of this compound engages in hydrophobic interactions with the Trp181 and Leu152 residues within the catalytic cavity of human NAAA. nih.gov The conjugated diacetylene moiety of this compound is considered a key feature for the design of novel NAAA inhibitors as it can fit into the flat and narrow catalytic pocket of the enzyme. nih.gov

These insights are invaluable for the rational design of future this compound-based therapeutics. By understanding which parts of the molecule are essential for activity and how they interact with their biological targets, scientists can design new analogs with enhanced potency, improved selectivity, and better pharmacokinetic profiles. The study of structural modifications is, therefore, an indispensable tool in the ongoing investigation of this compound and its derivatives.

Challenges and Future Directions in Atractylodin Research

Methodological Challenges in Compound Stability and Research Delivery Systems

A primary methodological hurdle in atractylodin research is its inherent physicochemical properties. This compound is a hydrophobic, lipid-soluble compound with poor water solubility. rsu.ac.thresearchgate.nettu.ac.thtu.ac.th This insolubility presents a significant challenge for its use in aqueous-based in vitro experimental systems, often requiring dissolution in organic solvents which can introduce confounding variables. rsu.ac.thtu.ac.th

To overcome this limitation, researchers have begun to develop novel delivery systems. A notable advancement is the encapsulation of this compound into polymeric nanoparticles, specifically using poly(lactic-co-glycolic acid) (PLGA). rsu.ac.thtu.ac.thsemanticscholar.org These this compound-loaded PLGA nanoparticles are freely dispersible in water, overcoming the solubility issue. rsu.ac.thtu.ac.th Studies have successfully developed nanoparticles with diameters in the 158-162 nm range, a narrow size distribution, and negative zeta potential values that promote stability in suspension. rsu.ac.thtu.ac.thtu.ac.th The release of this compound from these nanoparticles typically follows a biphasic pattern, with an initial burst release followed by a more sustained release over 72 hours. tu.ac.thsemanticscholar.org While these nanoparticle systems show promise, further research is required to optimize their properties, such as encapsulation and loading efficiency, and to investigate their stability under various storage conditions to ensure consistent and reliable delivery for research applications. rsu.ac.thsemanticscholar.org The best storage condition identified in one study was in ultrapure water at 4 °C. tu.ac.thtu.ac.th

Elucidation of Comprehensive this compound-Mediated Signaling Networks and Pathway Crosstalk

Current research indicates that this compound exerts its biological effects by modulating a multitude of cellular signaling pathways. researchgate.net Its ability to influence cancer cell apoptosis, autophagy, and invasion is not through a single target but by regulating complex networks. researchgate.net Key pathways identified as being influenced by this compound include:

PI3K/Akt/mTOR: this compound has been shown to inhibit this pathway, which is crucial for cell growth and proliferation, in various cancer cell models. researchgate.netresearchgate.net Molecular docking analyses suggest it may bind directly to the PI3Kγ subunit. researchgate.netresearchgate.net

MAPKs: The mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK and ERK, are also key targets. researchgate.netresearchgate.netacs.org this compound can suppress the phosphorylation of p38 and ERK, thereby modulating inflammatory responses and cell survival. acs.org

NF-κB: This pathway, central to inflammation and immune responses, is downregulated by this compound. researchgate.netacs.org

Notch Signaling: this compound has been found to downregulate the Notch1 receptor at both the mRNA and protein levels, a pathway implicated in cell proliferation and differentiation. researchgate.netresearchgate.net

AMPK: In the context of metabolic function, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of lipid and glucose metabolism. biomolther.orgnih.govresearchgate.net

A significant future challenge lies in moving beyond the study of these pathways in isolation to understanding their intricate interplay, or "crosstalk." nih.govfrontiersin.org Cells integrate multiple signals, and the ultimate biological effect of this compound is likely a result of a complex signaling web rather than a simple linear cascade. nih.govmdpi.com For instance, the PI3K/Akt and MAPK pathways are known to interact, and this compound's simultaneous modulation of both suggests a complex regulatory role. frontiersin.org Future research must focus on mapping these connections to build a comprehensive, integrative view of how this compound orchestrates its effects at the molecular level.

Integration of Multi-Omics Data for Holistic Understanding of this compound's Biological Effects

To achieve a holistic understanding of this compound's biological impact, the integration of multi-omics data is an essential future direction. maxapress.comresearchgate.net Modern analytical technologies provide the tools to move beyond single-pathway analysis to a more systematic and comprehensive view. maxapress.com

Transcriptomics: RNA-sequencing analysis has been used to reveal significant changes in gene expression patterns following this compound treatment. For example, in studies of metabolic dysfunction, this compound altered the expression of genes involved in glycolysis and gluconeogenesis. biomolther.orgnih.gov

Metabolomics: Mass spectrometry-based metabolomics has been employed to identify and quantify changes in metabolite profiles in response to different cultivation methods of Atractylodes lancea, the plant source of this compound. researchgate.net This approach helps in understanding how agricultural practices affect the chemical composition and quality of the raw material.

Proteomics: Proteomic analysis has been used to identify potential protein targets and signaling pathways affected by this compound in cholangiocarcinoma cells. eurekaselect.com

The major challenge and opportunity lie in the integration of these datasets. By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the molecular networks perturbed by this compound. This systems biology approach can help identify novel targets, understand complex interactions, and elucidate the compound's mechanism of action in a more complete and unbiased manner. researchgate.netresearchgate.net

Biotechnological Production and Genetic Engineering of this compound for Sustainable Research Supply

The reliance on agricultural cultivation of Atractylodes lancea for this compound presents challenges for a sustainable and standardized research supply. researchgate.netdntb.gov.ua The content of active ingredients can vary significantly based on geographical distribution and cropping patterns. researchgate.netresearchgate.net This variability can impact the reproducibility of research findings.

Biotechnological approaches offer a promising solution. A critical first step, which has seen recent progress, is the elucidation of the biosynthetic pathways of this compound and other key compounds in A. lancea. researchgate.netnih.gov Integrated transcriptome and metabolome analyses have begun to identify the differentially expressed genes and metabolites involved in polyacetylene biosynthesis, suggesting that gamma-Linolenic acid is a likely precursor to this compound. nih.gov

With the identification of the key genes, future research can focus on:

Metabolic Engineering: Utilizing microorganisms or plant cell cultures as bio-factories for this compound production. This would involve transferring the identified biosynthetic genes into a suitable host organism.

Genetic Engineering of the Plant: Employing modern gene-editing tools like CRISPR-Cas to modify the genome of A. lancea. resilience.orgnumberanalytics.com This could be used to upregulate the expression of key enzymes in the biosynthetic pathway, thereby increasing the yield of this compound in the plant itself. resilience.orgscilit.com

Developing these biotechnological methods is crucial for creating a stable, high-purity, and sustainable supply of this compound, which will be essential for advancing preclinical and other research efforts. mit.edu

Development of Novel Research Tools and Probes for this compound Studies

Advancing the understanding of this compound's mechanisms requires the development of more sophisticated research tools. Currently, much of the research relies on observing the downstream effects of the compound's application. A significant leap forward would come from the creation of specific probes to visualize and track the molecule itself.

One study has effectively used this compound as a tool to probe the function of the TRPA1 ion channel, identifying it as a unique agonist that causes long-lasting channel activation. mdpi.comresearchgate.net This demonstrates the compound's utility in studying specific molecular targets.

However, the field lacks tools designed to study this compound's own behavior within a cell. Future development should focus on:

Fluorescently-Tagged this compound Analogs: Synthesizing versions of this compound with a fluorescent tag would allow for real-time visualization of its uptake, subcellular localization, and trafficking within live cells. This could provide invaluable insights into where the compound acts.

Biotinylated Probes: Creating this compound probes with a biotin (B1667282) tag could be used for affinity purification-mass spectrometry experiments to pull down and identify its direct binding partners within the cellular proteome.

Specific Antibodies: The development of monoclonal or polyclonal antibodies that can specifically recognize this compound could enable its detection in fixed tissues and cells through techniques like immunohistochemistry or immunocytochemistry, helping to map its distribution in complex biological samples.

These novel tools would shift the research paradigm from observing effects to directly visualizing and isolating molecular interactions, greatly accelerating the pace of discovery.

Exploration of Synergistic and Antagonistic Interactions of this compound with Other Bioactive Compounds

Research into cholangiocarcinoma cells has provided specific examples of these interactions between the major compounds found in Atractylodes lancea rhizomes. dovepress.comnih.gov

Compound CombinationInteraction TypeCell LineResearch Finding
This compound & β-eudesmolAdditiveCL-6The combination of these two major compounds resulted in an additive, not synergistic, cytotoxic effect. dovepress.comnih.gov
This compound & HinesolSynergisticCL-6This combination produced a synergistic cytotoxic effect against the cancer cells. dovepress.comnih.gov
β-eudesmol & HinesolSynergisticCL-6This combination also resulted in a synergistic cytotoxic effect. dovepress.comnih.gov
This compound, β-eudesmol, & HinesolSynergisticCL-6The triple combination of the main active compounds showed a clear synergistic interaction. dovepress.comnih.gov
This compound & 5-HT ReceptorsAntagonisticIn vivo (mice)Water extracts of A. lancea, containing this compound, showed antagonistic activity against serotonin (B10506) receptors. d-nb.info

These findings highlight that the presence of other compounds, such as hinesol, can significantly enhance the activity of this compound. dovepress.com Conversely, antagonistic interactions, like those observed with serotonin receptors, are also possible. d-nb.info Future research must systematically investigate these interactions, as they have profound implications for understanding the activity of crude extracts and for designing potential combination therapies. nih.gov

Investigation of Long-Term Biological Effects in Research Models

Most current studies on this compound focus on its short-term effects in acute experimental models. frontiersin.org A critical gap in the literature is the investigation of its long-term biological effects in various research models. nih.gov Understanding the consequences of chronic exposure is essential for a complete characterization of the compound's biological profile.

One study has taken a step in this direction by examining the effects of a formulated A. lancea extract administered daily to rats for up to 12 months. plos.org This long-term exposure study investigated the modulation of crucial drug-metabolizing enzymes, finding that high doses produced an inducing effect on CYP1A2 but an inhibitory effect on CYP3A1 in male rats. plos.org This demonstrates that long-term administration can lead to significant and complex changes in metabolic pathways.

Future research needs to expand on this by:

Conducting long-term studies in various preclinical models to observe chronic effects on different organ systems. frontiersin.org

Investigating potential adaptive responses, such as the development of resistance to its effects in cancer cell models over time.

Assessing the long-term impact on the signaling networks identified in acute studies to see if chronic exposure leads to sustained modulation or compensatory changes.

Evaluating long-lasting effects, such as the prolonged antinociceptive effect observed after TRPA1 channel activation, to understand the duration and potential permanence of its biological actions. mdpi.com

These long-term investigations are crucial for building a comprehensive profile of this compound's actions and are a necessary step in its continued scientific evaluation.

Q & A

Q. What are the standard in vitro assays to evaluate Atractylodin's cytotoxicity in cancer cells?

The MTT assay is widely used to determine cytotoxicity, where cell viability is measured via mitochondrial activity. For example, IC50 values for this compound in colon cancer cells (HCT116: 39.28 ± 0.79 µM; HT29: 40.88 ± 0.79 µM) were derived using dose-response curves and GraphPad Prism for statistical analysis . Colony formation assays (e.g., crystal violet staining) further assess antiproliferative effects by quantifying cell adherence post-treatment .

Q. How can researchers quantify this compound content in plant extracts?

High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are standard methods. A linear regression model (e.g., Y=4.2254XY = 4.2254X, r2=0.9999r^2 = 0.9999) is established using reference standards, enabling precise quantification in rhizome extracts. Triplicate biological replicates ensure reproducibility, with statistical significance analyzed via tools like DPS software .

Q. What biomarkers are used to confirm this compound-induced apoptosis?

Western blotting for pro-apoptotic proteins (e.g., cleaved caspase-3, Bax) and anti-apoptotic markers (e.g., Bcl-2) is critical. Flow cytometry quantifies apoptotic populations via Annexin V/PI staining, while ROS production is measured using DCF fluorescence. Reductions in antioxidant enzymes (SOD, CAT, GPx) further validate oxidative stress-mediated apoptosis .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound's interaction with PI3Kγ?

Molecular docking software (e.g., AutoDock Vina, BIOVIA Discovery Studio) predicts binding affinities between this compound and PI3Kγ. Structural optimization involves removing heteroatoms/water molecules from the PDB file (e.g., PI3Kγ from RCSB) and introducing polar hydrogen bonds. This compound binds to PI3Kγ's ATP pocket with a binding energy of −6.7 kcal/mol, forming hydrogen bonds with residues like LYS-833 and hydrophobic interactions with VAL-882 .

Q. What experimental approaches validate the role of ROS in this compound-induced apoptosis?

ROS levels are quantified via DCF fluorescence and flow cytometry. Lipid peroxidation (LPO) assays and antioxidant enzyme activity (SOD, CAT, GPx) measurements confirm oxidative damage. For instance, this compound increased LPO by 2.5-fold in HCT116 cells while reducing SOD activity by 40%, correlating with caspase-3 activation .

Q. How to assess the synergistic effects of this compound with other phytocompounds?

Co-treatment studies with PI3Kγ inhibitors (e.g., AS605240) or other compounds (e.g., β-eudesmol) are conducted. Combination indices (CI) are calculated using CompuSyn software, while dose-response matrices identify synergistic concentrations. In vivo models (e.g., ICR mice) evaluate therapeutic synergy via parameters like tumor volume reduction or fecal consistency improvements .

Q. What strategies resolve discrepancies in this compound's IC50 values across studies?

Variability arises from cell line differences (e.g., HCT116 vs. HepG2), assay conditions (e.g., serum concentration), or exposure duration. Normalizing data to positive controls (e.g., 5-FU) and using standardized protocols (e.g., 48-hour MTT assays) improve reproducibility. Cross-validation via clonogenic assays or apoptosis markers reduces false positives .

Q. How to integrate transcriptomic data with signaling pathway analysis in this compound research?

RNA sequencing identifies differentially expressed genes (e.g., Notch, Wnt pathways), validated via qRT-PCR. Pathway enrichment tools (e.g., KEGG, DAVID) map genes to apoptotic or autophagy networks. For example, this compound downregulates PI3K/AKT/mTOR transcripts in colon cancer, which is corroborated by phospho-protein Western blots .

Methodological Considerations

  • Statistical Analysis : Use one-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., dose-response studies). Report mean ± SEM and pp-values <0.05 .
  • In Vivo Models : Xenograft mice (e.g., colon cancer models) require tumor volume measurements via calipers and survival analysis via Kaplan-Meier curves .
  • Data Reproducibility : Include triplicate technical replicates and validate findings across multiple cell lines or animal cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.